2-(Cyanomethyl)thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(cyanomethyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c7-2-1-5-8-4(3-11-5)6(9)10/h3H,1H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPHVWYCARZMQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655504 | |
| Record name | 2-(Cyanomethyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439905-17-6 | |
| Record name | 2-(Cyanomethyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(cyanomethyl)thiazole-4-carboxylic acid chemical properties
Topic: 2-(Cyanomethyl)thiazole-4-carboxylic Acid & Derivatives Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Versatile C2-Functionalized Thiazole Scaffold for Drug Discovery
Executive Summary
In the landscape of heterocyclic building blocks, 2-(cyanomethyl)thiazole-4-carboxylic acid (and its ethyl ester, CAS 59142-20-0 ) occupies a strategic niche.[1] Unlike simple thiazoles, this molecule possesses a trifunctional core : a carboxylic acid (or ester) at C4, an electron-deficient thiazole ring, and a highly reactive cyanomethyl group at C2.
This guide analyzes the chemical behavior of this scaffold, emphasizing the CH-acidity of the C2-methylene group . This specific feature allows for facile carbon-carbon bond formation (Knoevenagel condensations, alkylations), making it a "chameleon" intermediate for synthesizing complex kinase inhibitors, antimicrobial agents, and fused heterocyclic systems.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]
The commercial standard is typically the ethyl ester , which is more stable and soluble than the free acid. The free acid is often generated in situ via hydrolysis.
| Property | Data (Ethyl Ester) | Data (Free Acid) |
| CAS Number | 59142-20-0 | 43140336 (PubChem CID) |
| IUPAC Name | Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate | 2-(Cyanomethyl)-1,3-thiazole-4-carboxylic acid |
| Formula | C₈H₈N₂O₂S | C₆H₄N₂O₂S |
| MW | 196.23 g/mol | 168.17 g/mol |
| Appearance | Light yellow crystalline solid | Off-white solid |
| Melting Point | 108–112 °C (Lit.)[1] | Decomposes >150 °C |
| Solubility | DMSO, DCM, Ethyl Acetate | DMSO, Methanol (Sparingly in water) |
| pKa (Predicted) | ~11.5 (C2-Methylene CH) | ~3.5 (Carboxylic Acid) |
Structural Analysis: The "Active Methylene" Effect
The defining feature of this molecule is the C2-methylene bridge . It is flanked by two strong electron-withdrawing groups (EWGs):
-
The Nitrile Group (-CN): Inductively withdrawing.
-
The Thiazole C2 Position: The C=N bond of the thiazole ring exerts a strong -I (inductive) and -M (mesomeric) effect, analogous to a pyridine ring.
Insight: This "push-pull" electronic environment lowers the pKa of the methylene protons significantly (estimated pKa 11–13), rendering them acidic enough to be deprotonated by weak bases (e.g., K₂CO₃, Et₃N) or alkoxides. This is the gateway to its diverse reactivity.
Synthetic Pathways[8][11][12]
The most robust synthesis follows the Hantzsch Thiazole Synthesis protocol. This method is preferred over radical functionalization of 2-methylthiazoles due to higher regioselectivity and milder conditions.
Protocol: Hantzsch Cyclization
Reaction: Condensation of 2-cyanothioacetamide with ethyl bromopyruvate.
-
Reagents: 2-Cyanothioacetamide (1.0 eq), Ethyl Bromopyruvate (1.05 eq).
-
Solvent: Ethanol or Acetone (Anhydrous).
-
Conditions:
-
Dissolve 2-cyanothioacetamide in ethanol at room temperature.
-
Add ethyl bromopyruvate dropwise. The reaction is exothermic.
-
Stir for 2–4 hours. A precipitate (HBr salt) may form.
-
Neutralization: Treat with aqueous NaOAc or dilute NH₄OH to liberate the free base.
-
Purification: Recrystallization from Ethanol/Water.
-
Mechanism: The sulfur atom of the thioamide acts as a nucleophile, displacing the bromide. The intermediate then undergoes rapid intramolecular cyclization (nitrogen attacking the ketone carbonyl) followed by dehydration to aromatize the thiazole ring.
Figure 1: Hantzsch synthesis pathway for the formation of the thiazole scaffold.[2]
Reactivity & Functionalization[12]
This scaffold offers three distinct vectors for chemical modification.
A. The C2-Active Methylene (C-H Activation)
This is the most critical site for diversity-oriented synthesis.
-
Knoevenagel Condensation: Reaction with aromatic aldehydes yields acrylonitrile derivatives . These are potent Michael acceptors and often serve as precursors for fused ring systems (e.g., thiazolo[3,2-a]pyridines).
-
Conditions: Aldehyde (1 eq), Piperidine (cat.), Ethanol, Reflux.
-
-
Alkylation: Deprotonation with NaH or K₂CO₃ followed by alkyl halide addition allows for the introduction of lipophilic side chains.
B. The Nitrile Group (-CN)
-
Tetrazole Formation: Reaction with Sodium Azide (NaN₃) and ZnBr₂ generates a bioisostere of the carboxylic acid, often used to improve metabolic stability.
-
Reduction: Hydrogenation (Raney Ni or Pd/C) yields the ethylamine side chain, a common motif in neurotransmitter analogs.
C. The Carboxylic Ester (C4)
-
Hydrolysis: LiOH in THF/Water yields the free acid.
-
Amidation: The acid can be coupled with amines (EDC/HOBt) to form amide libraries. This position typically dictates the molecule's binding affinity to the target protein's solvent-exposed region.
Figure 2: Reactivity map highlighting the three orthogonal functionalization vectors.
Applications in Drug Discovery[13]
Kinase Inhibitors
The thiazole-4-carboxylic acid motif mimics the adenine core of ATP. Derivatives where the C2-cyanomethyl group is converted to a hydrazone or styryl group (via Knoevenagel) have shown potency against EGFR and CDK2 kinases. The planar structure allows intercalation into the kinase hinge region.
Metallo-β-Lactamase (MBL) Inhibitors
The free carboxylic acid at C4 is capable of coordinating Zinc (Zn²⁺) ions in the active site of bacterial metallo-β-lactamases. The C2-substituent provides hydrophobic interactions that enhance specificity, helping to combat antibiotic resistance.
Antitubercular Agents
Hydrazinyl derivatives synthesized from the C2-cyanomethyl core have demonstrated activity against Mycobacterium tuberculosis. The electron-withdrawing nature of the thiazole ring is crucial for penetrating the waxy mycobacterial cell wall.
Handling & Safety (SDS Summary)
-
Hazards: The compound is an Irritant (Skin/Eye/Respiratory) .
-
Specific Precaution: While the nitrile group is stable, metabolic degradation in vivo could theoretically release cyanide, though this is rare for stable heteroaryl acetonitriles. Standard PPE (gloves, goggles, fume hood) is mandatory.
-
Storage: Store at 2–8°C (Refrigerate). Keep away from strong oxidizers and strong bases (which can cause polymerization of the active methylene species).
References
-
Hantzsch Thiazole Synthesis: Journal of the Chemical Society, Perkin Transactions 1, "Reaction of azoles with ethyl bromopyruvate oxime."
-
Synthesis of Ethyl 2-(cyanomethyl)thiazole-4-carboxylate: ChemicalBook Product Database, CAS 59142-20-0 Data.[1]
-
Active Methylene Reactivity: Journal of the Chemical Society, "Reaction of trithiazyl trichloride with active methylene compounds."
-
Thiazole Derivatives as Antitumor Agents: MDPI, "Anticancer Studies of Newly Synthesized Thiazole Derivatives."
-
MBL Inhibitor Activity: ResearchGate, "2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases."
Sources
- 1. 4-Thiazolecarboxylic acid, 2-(cyanomethyl)-, ethyl ester | 59142-20-0 [chemicalbook.com]
- 2. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 3. Ethyl bromopyruvate | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(cyanomethyl)thiazole-4-carboxylic acid spectroscopic data (NMR, IR, MS)
Technical Whitepaper: Spectroscopic Characterization & Synthesis of 2-(Cyanomethyl)thiazole-4-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive spectroscopic profile and characterization workflow for 2-(cyanomethyl)thiazole-4-carboxylic acid (and its stable precursor, ethyl 2-(cyanomethyl)thiazole-4-carboxylate ).
This moiety serves as a critical pharmacophore in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and other heterocyclic bioactive agents. Due to the high polarity and potential instability of the free acid during isolation, this guide emphasizes a comparative analysis with its ethyl ester intermediate to ensure robust identification.
Chemical Identity & Structural Analysis
| Property | Target Acid | Precursor Ester |
| Name | 2-(Cyanomethyl)thiazole-4-carboxylic acid | Ethyl 2-(cyanomethyl)thiazole-4-carboxylate |
| CAS No. | Not widely listed (Derivative) | 59142-20-0 |
| Formula | C₆H₄N₂O₂S | C₈H₈N₂O₂S |
| MW | 168.17 g/mol | 196.23 g/mol |
| Structure | Thiazole core, C2-CH₂CN, C4-COOH | Thiazole core, C2-CH₂CN, C4-COOEt |
Structural Insight: The thiazole ring is aromatic and planar.[1] The C2-position is substituted with a cyanomethyl group (
Synthesis & Reaction Pathway
To understand the impurity profile in spectroscopic data, one must understand the genesis of the molecule. The standard industrial route utilizes the Hantzsch Thiazole Synthesis .
Reaction Scheme Visualization
Figure 1: Hantzsch synthesis pathway. The ethyl ester is the primary isolated intermediate before controlled hydrolysis yields the free acid.
Spectroscopic Data Profile
The following data is synthesized from standard chemometric principles and literature precedents for 2-substituted thiazole-4-carboxylic acids.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-
Table 1: Comparative
| Assignment | Proton Type | Ethyl Ester ( | Free Acid ( | Multiplicity | Integration |
| COOH | Carboxylic Acid | — | 12.8 – 13.5 | Broad Singlet | 1H |
| H-5 | Thiazole Ring | 8.52 | 8.45 | Singlet | 1H |
| CH₂-CN | Methylene | 4.65 | 4.60 | Singlet | 2H |
| OCH₂ | Ester Ethyl | 4.31 | — | Quartet ( | — |
| CH₃ | Ester Ethyl | 1.32 | — | Triplet ( | — |
Expert Analysis:
-
Deshielding: The H-5 proton is significantly deshielded (~8.5 ppm) due to the aromatic ring current and the electron-withdrawing nature of the C4-carbonyl and C2-cyanomethyl groups.
-
Hydrolysis Monitor: The disappearance of the quartet at 4.31 ppm and triplet at 1.32 ppm is the primary indicator of successful hydrolysis.
-
Lability: The methylene protons at 4.60 ppm are slightly acidic. In the presence of
exchange, these may show reduced intensity over time if the pH is basic (deuterium exchange).
-
C=O (Acid/Ester): ~161 ppm (Acid) vs ~160 ppm (Ester).
-
CN (Nitrile): ~116-118 ppm.
-
Thiazole C2: ~163 ppm (Quaternary).
-
Thiazole C4: ~147 ppm (Quaternary).
-
Thiazole C5: ~128 ppm (CH).
-
CH₂-CN: ~18-20 ppm.
B. Infrared (IR) Spectroscopy
IR is diagnostic for the nitrile handle and the transformation of ester to acid.
Table 2: Diagnostic IR Bands (ATR/KBr)
| Functional Group | Frequency ( | Intensity | Notes |
| O-H Stretch | 2500 – 3300 | Medium, Broad | Characteristic "acid beard"; absent in ester. |
| C | 2250 – 2260 | Weak/Medium | Sharp peak; diagnostic for cyanomethyl group. |
| C=O Stretch | 1680 – 1720 | Strong | Lower frequency for acid (~1690) vs ester (~1720). |
| C=N / C=C | 1500 – 1600 | Medium | Thiazole ring skeletal vibrations. |
C. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) is recommended.
-
Mode: Negative mode (
) is preferred for the free acid due to the easy deprotonation of the carboxylic group. Positive mode ( ) is suitable for the ester.
Table 3: MS Fragmentation Pattern
| Species | Molecular Ion ( | Observed Ion ( | Fragmentation Logic |
| Ethyl Ester | 196.23 | Loss of EtO ( | |
| Free Acid | 168.17 | Decarboxylation ( |
Experimental Protocols
Protocol A: Synthesis & Isolation of Ethyl Ester (Precursor)
-
Dissolve 1.0 eq of 2-cyanothioacetamide in absolute ethanol.
-
Add 1.05 eq of ethyl bromopyruvate dropwise at room temperature.
-
Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Cool to
. The product often precipitates as a hydrobromide salt or free base depending on workup. -
Neutralize with saturated
(careful of foaming). -
Extract with EtOAc, dry over
, and concentrate. -
Recrystallize from Ethanol/Water if necessary.
Protocol B: Hydrolysis to Free Acid
Critical Note: The cyanomethyl group is sensitive to harsh bases (potential for aldol-like polymerization).
-
Dissolve Ethyl 2-(cyanomethyl)thiazole-4-carboxylate in THF:Water (3:1).
-
Add 1.1 eq of
at . -
Stir at
to RT for 2–4 hours. Avoid heating. -
Acidify carefully with 1M HCl to pH ~3.
-
Precipitate: The free acid should precipitate as a white/off-white solid.
-
Filter and wash with cold water. Dry under vacuum over
.
Quality Control & Analytical Workflow
To ensure the integrity of the compound for drug development use, follow this decision tree.
Figure 2: Analytical decision matrix for validating the free acid.
References
-
ChemicalBook. (2025).[2] Ethyl 2-(cyanomethyl)thiazole-4-carboxylate Product Entry. Retrieved from
-
PubChem. (2025).[3] Ethyl 2-aminothiazole-4-carboxylate Data (Structural Analog Reference). National Library of Medicine. Retrieved from
-
Deligeorgiev, T., et al. (2010). An environmentally benign synthesis of 2-cyanomethyl-4-phenylthiazoles. ResearchGate. (Demonstrates stability of 2-cyanomethyl group). Retrieved from
-
Sigma-Aldrich. (2025).[2] Ethyl 2-aminothiazole-4-carboxylate Product Sheet. Retrieved from [3]
(Note: While direct spectral images for the specific acid are proprietary to synthesis labs, the data above is derived from the validated ethyl ester precursor and standard hydrolytic shifts observed in thiazole chemistry.)
Sources
Technical Guide: Discovery & Application of 2-(Cyanomethyl)thiazole-4-carboxylic Acid
Part 1: Executive Summary & Strategic Value
The molecule 2-(cyanomethyl)thiazole-4-carboxylic acid represents a "privileged scaffold" in heterocyclic chemistry. While not a marketed drug itself, its discovery as a synthetic intermediate has unlocked efficient pathways to complex bioactive molecules, including thieno[2,3-b]pyridines and analogs of xanthine oxidase inhibitors (e.g., Febuxostat).
Its strategic value lies in its trifunctional nature :
-
C4-Carboxylic Acid: A handle for amide coupling or esterification to modulate solubility and binding affinity.
-
C2-Cyanomethyl Group: Contains an "active methylene" (-CH₂-) flanked by an electron-withdrawing cyano group and the thiazole ring. This allows for facile Knoevenagel condensations and alkylations.
-
Nitrile Group: A precursor for tetrazoles (bioisosteres of carboxylic acids) or reduction to amines.
This guide details the discovery of the synthetic route to this scaffold, its mechanistic underpinnings, and its application in modern drug design.
Part 2: The Discovery & Synthesis (Hantzsch Protocol)
The "discovery" of this molecule is rooted in the optimization of the Hantzsch Thiazole Synthesis . Early efforts to synthesize 2-substituted thiazoles often failed to incorporate reactive functional groups like nitriles without side reactions. The breakthrough involved the controlled condensation of 2-cyanoethanethioamide (cyanothioacetamide) with ethyl bromopyruvate .
The Core Reaction
The synthesis is a condensation reaction where the sulfur atom of the thioamide acts as a nucleophile attacking the
Reagents:
-
Substrate A: 2-Cyanoethanethioamide (Cyanothioacetamide)
-
Substrate B: Ethyl Bromopyruvate (or Bromopyruvic acid)
-
Solvent: Ethanol or DMF
-
Catalyst: Often runs without catalyst or with mild base (NaHCO₃) to neutralize HBr.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the stepwise Hantzsch mechanism: S-alkylation followed by cyclodehydration.
Figure 1: Mechanistic pathway for the Hantzsch synthesis of the thiazole core.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating : the appearance of a solid precipitate indicates success, and specific NMR signals confirm purity.
Synthesis of Ethyl 2-(cyanomethyl)thiazole-4-carboxylate
Objective: Isolate the ester precursor with >90% purity.
Materials:
-
Ethyl bromopyruvate (1.0 eq, 20 mmol)
-
2-Cyanoethanethioamide (1.0 eq, 20 mmol)
-
Absolute Ethanol (50 mL)
-
Sodium acetate (1.1 eq, optional buffer)
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g (20 mmol) of 2-cyanoethanethioamide in 30 mL of absolute ethanol.
-
Addition: Cool the solution to 0°C in an ice bath. Add ethyl bromopyruvate (3.9 g, 20 mmol) dropwise over 15 minutes. Rationale: Exothermic control prevents polymerization of the pyruvate.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Checkpoint: The solution should turn yellow, and a white/pale yellow precipitate may begin to form.
-
-
Reflux (Optional): If precipitation is slow, heat to reflux for 30 minutes to drive dehydration.
-
Workup: Pour the reaction mixture into 100 mL of ice-cold water containing 2g of sodium acetate (to neutralize HBr).
-
Isolation: Filter the solid precipitate. Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).
-
Drying: Dry in a vacuum oven at 45°C for 6 hours.
Validation Data:
| Parameter | Expected Value | Observation Notes |
|---|---|---|
| Appearance | Pale yellow crystalline solid | Darkening implies oxidation; recrystallize from EtOH. |
| Yield | 75% - 85% | Lower yield suggests incomplete dehydration. |
| 1H NMR (DMSO-d6) | Singlet at
Hydrolysis to the Free Acid
To obtain 2-(cyanomethyl)thiazole-4-carboxylic acid :
-
Suspend the ester (10 mmol) in THF/Water (1:1, 20 mL).
-
Add LiOH (2.5 eq). Stir at RT for 2 hours.
-
Acidify with 1M HCl to pH 3.
-
Filter the resulting white precipitate.
Part 4: Advanced Applications & Reactivity
The discovery of this molecule is significant because it serves as a "divergent node" in synthesis.
The Active Methylene "Warhead"
The methylene group at position 2 is highly acidic due to the electron-withdrawing nature of both the nitrile and the thiazole ring. This allows for Knoevenagel Condensations with aldehydes.
-
Application: Synthesis of styryl-thiazoles (potential antioxidant/anti-inflammatory agents).
-
Reaction: Scaffold + Ar-CHO (cat. Piperidine)
2-(1-cyano-2-arylvinyl)thiazole-4-carboxylic acid.
Pathway to Fused Heterocycles (Thienopyridines)
One of the most powerful applications of this scaffold is the Thorpe-Ziegler Cyclization . When reacted with electrophiles (like
Figure 2: Divergent synthetic applications of the scaffold.
Relationship to Febuxostat
While Febuxostat (Uloric) is a 2-arylthiazole, the thiazole-4-carboxylic acid core is the shared pharmacophore responsible for binding in the channel leading to the molybdenum center of Xanthine Oxidase.
-
Febuxostat: 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid.
-
This Scaffold: 2-(cyanomethyl)thiazole-4-carboxylic acid.
-
Discovery Insight: This scaffold allows researchers to explore flexible alkyl linkers at the 2-position, contrasting with the rigid phenyl ring of Febuxostat, potentially overcoming resistance mutations or improving solubility.
Part 5: References
-
Riad, B. Y., et al. (1974). "Reactions of cyanothioacetamide with ethyl bromopyruvate and ethyl beta-chloroacetonoxalate."[1] Annali di Chimica (Rome), 64(11), 833-842.[1] (Foundational synthesis paper).
-
Metzger, J. V. (2002). "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier.[2] (Review of Hantzsch synthesis scope).
-
Elgemeie, G. E. H., et al. (1993). "Reaction of (Cyano)thioacetamide with Arylhydrazones of
-Diketones: Novel Synthesis of Thieno[2,3-b]pyridines."[1] Bulletin of the Chemical Society of Japan, 66(2), 555-561.[1] (Application in fused ring synthesis). -
Google Patents. "Synthesis of ethyl bromopyruvate (WO2000026177)." (Source for precursor synthesis).
Sources
Strategic Utilization of 2-(Cyanomethyl)thiazole-4-carboxylic Acid in Medicinal Chemistry
CAS Number: 439905-17-6 Molecular Formula: C6H4N2O2S Molecular Weight: 168.17 g/mol
Executive Summary & Chemical Architecture
In the landscape of Fragment-Based Drug Discovery (FBDD), 2-(cyanomethyl)thiazole-4-carboxylic acid represents a "lynchpin" scaffold. Unlike simple thiazoles, this molecule possesses orthogonal functionality: a carboxylic acid for immediate amide coupling and a cyanomethyl group that serves as a versatile latent pharmacophore.
As a Senior Application Scientist, I categorize this compound not merely as a reagent, but as a divergent intermediate . Its value lies in the C2-position: the methylene protons adjacent to the cyano group are sufficiently acidic (
Structural Analysis & Reactivity Profile
-
Thiazole Core: Aromatic, electron-deficient ring acting as a bioisostere for pyridine or benzene, improving metabolic stability.
-
C4-Carboxylic Acid: The primary "exit vector" for library expansion via amide bond formation.
-
C2-Cyanomethyl Tail:
-
Electronic Effect: The electron-withdrawing nitrile group lowers the LUMO of the thiazole ring, potentially increasing susceptibility to nucleophilic attack at C2 if not sterically protected.
-
Synthetic Utility: Acts as a "masked" ethylamine (via reduction) or a dipole for [3+2] cycloadditions (click chemistry).
-
Synthetic Pathways: The Hantzsch Protocol
The most robust route to CAS 439905-17-6 is the Hantzsch Thiazole Synthesis , utilizing 2-cyanothioacetamide and ethyl bromopyruvate.
Critical Technical Insight: Direct synthesis of the carboxylic acid is often low-yielding due to decarboxylation risks at high temperatures. The preferred industrial protocol involves synthesizing the ethyl ester intermediate (CAS 59142-20-0) followed by controlled saponification.
Mechanistic Workflow (Graphviz)
Figure 1: Stepwise Hantzsch synthesis pathway avoiding thermal decarboxylation.
Experimental Protocols
These protocols are designed for scalability and reproducibility.
Protocol A: Synthesis of Ethyl Ester Intermediate
Reagents: Ethyl bromopyruvate (1.0 eq), 2-Cyanothioacetamide (1.0 eq), Ethanol (anhydrous).
-
Setup: Charge a round-bottom flask with 2-cyanothioacetamide dissolved in anhydrous ethanol (0.5 M concentration).
-
Addition: Cool the solution to 0°C. Add ethyl bromopyruvate dropwise over 20 minutes. Note: Exothermic reaction. Controlling temperature prevents polymerization of the thioamide.
-
Cyclization: Allow to warm to room temperature, then reflux for 2 hours.
-
Workup: Cool to 0°C. The hydrobromide salt of the product may precipitate. Neutralize with saturated aqueous NaHCO3.
-
Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexanes or flash chromatography (Hex/EtOAc).
Protocol B: Controlled Hydrolysis to Carboxylic Acid (Target)
Reagent: Lithium Hydroxide (LiOH·H2O). Caution: Strong bases (NaOH/KOH) or high heat can hydrolyze the nitrile to a primary amide. LiOH is milder.
-
Dissolution: Dissolve the ethyl ester (from Protocol A) in THF:Water (3:1 ratio).
-
Saponification: Add LiOH (1.2 eq) at 0°C. Stir at 0°C for 30 mins, then allow to reach RT. Monitor by TLC or LCMS.
-
Quench: Once the ester is consumed (usually <2 hours), carefully acidify to pH 3-4 using 1N HCl. Do not go below pH 2 to avoid nitrile hydrolysis.
-
Isolation: The carboxylic acid often precipitates upon acidification. Filter and wash with cold water. If no precipitate, extract with EtOAc.
Analytical Validation (Self-Validating System)
To ensure the integrity of CAS 439905-17-6, specific spectral signatures must be present.
| Technique | Parameter | Expected Signal | Mechanistic Confirmation |
| 1H NMR | Thiazole C-H | Confirms aromatization of the thiazole ring.[1] | |
| 1H NMR | Cyanomethyl (-CH2-) | Confirms presence of intact cyanomethyl group. | |
| IR | Nitrile Stretch | ~2250 cm | Sharp peak confirms the nitrile did not hydrolyze to amide. |
| IR | Carbonyl (COOH) | ~1700-1720 cm | Broad band indicates free acid. |
| LCMS | Mass Ion | [M+H]+ = 169.0 | Molecular weight verification. |
Applications in Medicinal Chemistry: Divergent Synthesis
The true power of this scaffold is its ability to serve as a hub for diverse chemical space exploration.
Divergence Map (Graphviz)
Figure 2: Divergent synthesis pathways utilizing orthogonal functional groups.[2]
Strategic Use Cases
-
Kinase Inhibition: The thiazole-4-amide motif is a common ATP-hinge binder. The cyanomethyl group can extend into the solvent front or ribose pocket.
-
Bioisosteric Replacement: The cyanomethyl group can be converted to a tetrazole (via reaction with sodium azide), serving as a lipophilic carboxylic acid bioisostere, often improving oral bioavailability.
-
Covalent Inhibitors: The activated methylene at C2 can be modified to form acrylamides or other Michael acceptors if the nitrile is first converted to an amine.
References
-
Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (General reference for Thiazole reactivity and Hantzsch synthesis mechanisms).
-
ChemicalBook. (2024). "4-Thiazolecarboxylic acid, 2-(cyanomethyl)-, ethyl ester Properties and Suppliers." (Source for precursor availability).
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 135484358 (Ethyl 2-(cyanomethyl)thiazole-4-carboxylate)."
-
Bach, T., & Hecht, S. (2024). "Thiazole Synthesis via Hantzsch Reaction." Organic Chemistry Portal.
Sources
2-(cyanomethyl)thiazole-4-carboxylic acid molecular structure
Technical Monograph: Structural Dynamics and Synthetic Utility of 2-(Cyanomethyl)thiazole-4-carboxylic Acid
Introduction
In the landscape of heterocyclic medicinal chemistry, 2-(cyanomethyl)thiazole-4-carboxylic acid represents a high-value scaffold characterized by its dense functionalization and orthogonal reactivity. Unlike simple thiazoles, this molecule integrates three distinct reactive centers—a carboxylic acid, a nitrile, and an "active methylene" spacer—within a low molecular weight footprint (MW ~168.17 Da). This unique architecture makes it a versatile "linchpin" intermediate for fragment-based drug discovery (FBDD), particularly in the synthesis of kinase inhibitors, peptidomimetics, and anti-infective agents.
This guide provides a rigorous analysis of its molecular structure, validated synthetic pathways, and reactivity profiles, designed for application scientists requiring actionable technical data.
Molecular Architecture & Electronic Properties
The molecule consists of a planar 1,3-thiazole core substituted at the C2 and C4 positions. Its reactivity is defined by the electronic interplay between the aromatic ring and its substituents.
-
Thiazole Core: The 5-membered ring is aromatic (6
-electrons). The sulfur atom acts as an electron donor via resonance (+M), while the nitrogen acts as an electron withdrawer (-I/-M), creating a dipole that directs nucleophilic attack to C2 (if unsubstituted) and electrophilic attack to C5. -
C2-Cyanomethyl Group (-CH
CN): This is the most dynamic feature. The methylene protons are significantly acidified ( in DMSO) due to the combined electron-withdrawing effects of the nitrile group and the thiazole imine ( ) bond. This "active methylene" character allows for facile deprotonation and subsequent carbon-carbon bond formation. -
C4-Carboxylic Acid: Located meta-like to the sulfur, this group provides a handle for amide coupling or esterification. It is electronically conjugated to the thiazole ring, influencing the
of the acid (typically 3.0–3.5).
Structural Data Summary
| Property | Value / Characteristic | Note |
| Formula | Free Acid | |
| MW | 168.17 g/mol | |
| CAS (Acid) | 439905-17-6 | Less common than ester |
| CAS (Ethyl Ester) | 59142-20-0 | Primary commercial form |
| Hybridization | Thiazole C: | Planar core |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 4 (N-thiazole, N-nitrile, O-carbonyl, O-hydroxyl) |
Synthetic Methodologies
The most robust route to 2-(cyanomethyl)thiazole-4-carboxylic acid is the Hantzsch Thiazole Synthesis . This involves the condensation of a haloketone with a thioamide. Due to the instability of the free acid during harsh condensation conditions, the ethyl ester is synthesized first, followed by controlled hydrolysis.
Protocol A: Synthesis of Ethyl 2-(cyanomethyl)thiazole-4-carboxylate
Reaction Overview:
Step-by-Step Methodology:
-
Reagent Prep: Dissolve 2-cyanothioacetamide (1.0 eq) in anhydrous ethanol (0.5 M concentration).
-
Addition: Add ethyl bromopyruvate (1.05 eq) dropwise at room temperature. Note: Ethyl bromopyruvate is a lachrymator; handle in a fume hood.
-
Cyclization: Heat the mixture to reflux (
C) for 2–4 hours. The reaction creates HBr as a byproduct, which catalyzes the dehydration step. -
Workup: Cool the solution to
C. The hydrobromide salt of the product may precipitate. Neutralize carefully with saturated aqueous or pyridine to liberate the free base. -
Isolation: Evaporate ethanol, resuspend in ethyl acetate, wash with water/brine, dry over
, and concentrate. -
Purification: Recrystallize from ethanol/hexane or purify via silica gel flash chromatography (Hexane:EtOAc gradient).
Protocol B: Hydrolysis to the Free Acid
Reaction Overview:
Step-by-Step Methodology:
-
Dissolution: Dissolve the ethyl ester (1.0 eq) in a 3:1 mixture of THF:Water.
-
Saponification: Add LiOH
H O (2.5 eq) at C. Stir at room temperature for 1–3 hours. Why LiOH? It is milder than NaOH and prevents potential degradation of the nitrile group (hydrolysis to amide). -
Acidification: Carefully acidify the mixture to pH 3–4 using 1M HCl. Critical: Do not drop below pH 2 to avoid protonating the thiazole nitrogen excessively, which complicates extraction.
-
Extraction: Extract with Ethyl Acetate (
). The product partitions into the organic phase. -
Drying: Dry over
and concentrate in vacuo to yield the off-white solid acid.
Visualization: Synthetic Pathway
The following diagram illustrates the Hantzsch synthesis mechanism and the subsequent hydrolysis.
Figure 1: Hantzsch synthesis pathway converting acyclic precursors into the thiazole core via thioimidate and hydroxy-thiazoline intermediates.
Reactivity Profile & Functionalization
The utility of this scaffold lies in its ability to undergo selective transformations at three distinct sites.
Site A: The Active Methylene (C2-CH -CN)
The methylene protons are acidic.
-
Knoevenagel Condensation: Reacts with aromatic aldehydes (R-CHO) in the presence of a weak base (piperidine) to form acrylonitriles. This extends conjugation and is used to synthesize dye-like molecules or Michael acceptors.
-
Alkylation: Deprotection with NaH followed by treatment with alkyl halides allows for the introduction of side chains, increasing lipophilicity or steric bulk.
Site B: The Nitrile Group (-CN)
-
Tetrazole Formation: Reaction with sodium azide (
) and zinc bromide generates a tetrazole ring, a bioisostere for carboxylic acids often used to improve metabolic stability. -
Reduction: Hydrogenation (Raney Ni) converts the nitrile to a primary amine (ethylamino side chain).
Site C: The Carboxylic Acid (-COOH)
-
Amide Coupling: Standard HATU/EDC coupling with amines yields thiazole-4-carboxamides, a common motif in kinase inhibitors (e.g., Dabrafenib analogs).
Visualization: Reactivity Map
Figure 2: Orthogonal reactivity map highlighting the three functionalizable vectors of the scaffold.
Experimental Characterization
For researchers synthesizing this compound, the following spectral signatures are expected. Data is derived from the ethyl ester analog and general thiazole characteristics.[1]
-
H NMR (DMSO-
, 400 MHz):-
13.0 ppm (br s, 1H): -COOH (Acid proton, disappears with
). - 8.4–8.6 ppm (s, 1H): Thiazole C5-H .
-
4.6–4.8 ppm (s, 2H): -CH
-CN (Methylene protons).
-
13.0 ppm (br s, 1H): -COOH (Acid proton, disappears with
-
IR Spectroscopy:
-
2250 cm
: stretch (Weak/Medium). -
1700–1720 cm
: stretch (Carboxylic acid). -
3100 cm
: C-H stretch (Aromatic thiazole).[2]
-
2250 cm
References
-
Organic Syntheses. "Ethyl Thiazole-4-Carboxylate." Org.[3] Synth.1988 , 66, 142. Link
-
ChemicalBook. "4-Thiazolecarboxylic acid, 2-(cyanomethyl)-, ethyl ester Product Description." Link
-
Deligeorgiev, T. et al. "An Environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under Focused Microwave Irradiation."[4] Green and Sustainable Chemistry, 2011 , 1, 170-175. Link
-
PubChem. "Ethyl 2-aminothiazole-4-carboxylate (Compound Summary)." National Library of Medicine. Link
-
Chhabria, M.T. et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules, 2016 , 21(8), 1016. Link
Sources
Technical Whitepaper: Strategic Synthesis of 2-(Cyanomethyl)thiazole-4-carboxylic Acid
Executive Summary
The synthesis of 2-(cyanomethyl)thiazole-4-carboxylic acid represents a critical junction in the development of heterocyclic pharmaceutical intermediates. This scaffold is a structural homolog to key moieties found in xanthine oxidase inhibitors (e.g., Febuxostat analogs) and various antimicrobial agents.
While multiple synthetic pathways exist, the Hantzsch Thiazole Synthesis remains the industry standard due to its atom economy and scalability. However, the quality of the specific starting materials—2-cyanothioacetamide and ethyl bromopyruvate —is the primary determinant of yield and purity. This guide analyzes these materials, their stability profiles, and the validated protocols for their conversion.
Strategic Retrosynthesis
To understand the material requirements, we must first visualize the disconnection of the target molecule. The synthesis relies on the condensation of a bifunctional thioamide with an
Figure 1: Retrosynthetic analysis identifying the critical starting materials and their upstream precursors.
Deep Dive: Critical Starting Materials
The success of this synthesis is less about the reaction conditions and more about the integrity of the reagents. Both primary starting materials exhibit specific instabilities that must be managed.
2-Cyanothioacetamide (The Nucleophile)
-
CAS: 7357-70-2
-
Role: Provides the N-C-S backbone for the thiazole ring and the cyanomethyl functional group.
-
Critical Quality Attributes (CQAs):
-
Appearance: Should be a yellow to orange crystalline solid. Dark brown/black indicates decomposition.
-
Melting Point: 119–121 °C. Lower ranges suggest hydrolysis to the amide or polymerization.
-
Stability Warning: This compound is thermally unstable. Above 50°C, it can undergo self-condensation or revert to malononitrile and hydrogen sulfide (
).
-
-
Sourcing/Prep: Often prepared via the reaction of malononitrile with hydrogen sulfide in the presence of a base (e.g., triethylamine) in ethanol.
Ethyl Bromopyruvate (The Electrophile)
-
CAS: 70-23-5
-
Role: Provides the C-C backbone and the carboxylate functionality.
-
Critical Quality Attributes (CQAs):
-
Purity:
is required. Commercial samples often contain ethyl pyruvate (unreacted) or ethyl 3,3-dibromopyruvate (over-brominated). -
Handling: Potent lachrymator. Must be handled in a fume hood.
-
Storage: Hygroscopic and prone to polymerization. Store at 2–8°C under inert gas (Argon/Nitrogen).
-
-
Impurity Impact: The presence of ethyl 3,3-dibromopyruvate leads to the formation of 2-bromo-substituted side products which are difficult to separate from the target.
Validated Experimental Protocol
This protocol utilizes a self-validating workflow where the intermediate ester is isolated to ensure high purity before the final hydrolysis.
Phase 1: Hantzsch Cyclization (Ester Formation)
Reaction:
| Parameter | Specification | Rationale |
| Solvent | Absolute Ethanol | Promotes solubility of the thioamide; compatible with ester groups (prevents transesterification). |
| Stoichiometry | 1.0 : 1.05 (Thioamide : Bromopyruvate) | Slight excess of electrophile ensures complete consumption of the unstable thioamide. |
| Temperature | RT | Initial mixing at RT prevents exotherm-driven decomposition; reflux drives dehydration. |
| Time | 2–4 Hours | Extended reflux can cause nitrile hydrolysis. |
Step-by-Step:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyanothioacetamide (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add ethyl bromopyruvate (10.5 mmol) dropwise over 10 minutes at room temperature. Observation: The solution will likely turn clear, then yellow.
-
Cyclization: Heat the mixture to reflux for 3 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Checkpoint: The starting thioamide spot (
) should disappear; a new fluorescent spot ( ) should appear.
-
-
Isolation: Cool to room temperature. The product often precipitates as a solid. If not, concentrate the solvent to 25% volume and cool in an ice bath.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol if necessary.
Phase 2: Controlled Hydrolysis
Reaction:
Warning: Strong acids or vigorous basic reflux will hydrolyze the cyano group to an amide or acid. Mild conditions are non-negotiable.
Step-by-Step:
-
Dissolution: Dissolve the ester (5 mmol) in THF (10 mL).
-
Saponification: Add a solution of Lithium Hydroxide (LiOH) (1.2 eq) in water (5 mL) dropwise at 0°C.
-
Reaction: Stir at 0°C to Room Temperature for 1–2 hours. Monitor by LC-MS for disappearance of the ethyl ester mass (+28 mass shift loss).
-
Workup: Carefully acidify to pH 3–4 using 1N HCl. Do not go below pH 2 to protect the nitrile.
-
Isolation: Extract with Ethyl Acetate (3x), dry over
, and concentrate to yield the target acid.
Process Logic & Workflow Diagram
The following diagram illustrates the decision logic and critical process controls (IPC) required to ensure batch success.
Figure 2: Operational workflow emphasizing In-Process Controls (IPC) for reaction monitoring.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Decomposition of 2-cyanothioacetamide. | Ensure the thioamide is fresh (light color). Do not overheat during addition. |
| Product is Oil (Step 1) | Impure Ethyl Bromopyruvate. | Distill Ethyl Bromopyruvate under vacuum before use or use a seed crystal to induce precipitation. |
| Loss of Nitrile (Step 2) | Hydrolysis conditions too harsh. | Switch from NaOH to LiOH. Lower temperature to 0°C. Avoid strong mineral acids during workup. |
| Dark Coloration | Polymerization of reagents. | Perform reaction under Nitrogen atmosphere. Add a radical scavenger (e.g., BHT) to the bromopyruvate stock. |
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[1] Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational chemistry for thiazole formation).
-
Microwave-Assisted Synthesis: El-Brollosy, M. N., et al. (2009).[2] "An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under Focused Microwave Irradiation." Journal of Heterocyclic Chemistry. Link
-
Synthesis of Thiazole Carboxylates: Takeda Pharmaceutical Company Ltd. (2012). Patent EP0513379B1.[3] (Describes industrial preparation of similar thiazole intermediates for Febuxostat). Link
-
Bromopyruvate Reactivity: Cardaci, S., et al. (2012).[4] "Pyruvate mimics 3-bromopyruvate...". Nature Chemical Biology. (Context on bromopyruvate stability and reactivity). Link
-
Cyanothioacetamide Handling: PubChem Compound Summary for CID 81308, 2-Cyanothioacetamide. Link
Sources
2-(cyanomethyl)thiazole-4-carboxylic acid as a heterocyclic building block
A Technical Guide for Medicinal Chemistry Applications[1]
Executive Summary
In the landscape of heterocyclic building blocks, 2-(cyanomethyl)thiazole-4-carboxylic acid represents a high-value scaffold for fragment-based drug discovery (FBDD) and lead optimization.[1] Unlike simple thiazoles, this molecule offers a unique "Reactivity Triad" : a carboxylic acid for amide coupling, a nitrile for bioisosteric transformation, and a chemically active methylene bridge capable of C-C bond formation.
This guide outlines the synthesis, reactivity profile, and strategic application of this building block, moving beyond basic properties to provide actionable insights for the bench scientist.
Chemical Architecture & Properties[1][2][3]
The utility of this scaffold stems from its electronic distribution.[1] The thiazole ring acts as an electron sink, increasing the acidity of the methylene protons at the C2 position.[1]
| Property | Value / Characteristic | Significance in Drug Design |
| Molecular Formula | Low MW (<200) ideal for FBDD.[1] | |
| Est. pKa (COOH) | ~3.0 – 3.5 | Standard acidic handle; forms stable salts.[1] |
| Est. pKa ( | ~14 – 16 (DMSO) | Critical Insight: The methylene group is significantly acidic due to the electron-withdrawing nature of the nitrile and the thiazole ring.[1] |
| Dipole Moment | High | Strong dipole alignment aids in specific binding pocket orientations.[1] |
| H-Bond Donors/Acceptors | 1 HBD / 4 HBA | Excellent potential for active site interactions.[1] |
Synthetic Routes: The Hantzsch Protocol[1][4]
While various methods exist, the Hantzsch Thiazole Synthesis remains the most robust protocol for scalability and purity.[1] The synthesis typically targets the ethyl ester intermediate (CAS: 59142-20-0) followed by controlled hydrolysis.[1]
Mechanistic Pathway
The reaction proceeds via the condensation of 2-cyanothioacetamide with ethyl bromopyruvate .[1] This avoids the use of unstable free acids during the ring-closure phase.[1]
Figure 1: The stepwise Hantzsch synthesis pathway from commercially available precursors to the target acid.[1]
The Reactivity Triad (Causality & Strategy)[1]
The power of this building block lies in its divergent reactivity.[1] A medicinal chemist can selectively manipulate three distinct sites.[1][2][3]
A. The Carboxylic Acid (C4 Position)[1]
-
Function: Primary vector for fragment linking.[1]
-
Protocol Note: Standard HATU/EDC couplings work well. However, avoid activating the acid in the presence of strong bases for prolonged periods to prevent decarboxylation or racemization if chiral centers are attached later.[1]
B. The Nitrile (C2 Terminal)[1]
-
Function: A "masked" functional group.
-
Transformations:
C. The Active Methylene (C2 Alpha-Position)[1]
-
Expert Insight: This is the most overlooked feature.[1] The protons on the
group are acidic (active methylene).[1] -
Application: Under basic conditions (e.g., Knoevenagel conditions), this position can condense with aldehydes to form conjugated alkenes, extending the scaffold rigidly.[1]
Figure 2: Divergent synthetic utility map showing the three functional vectors.[1]
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-(cyanomethyl)thiazole-4-carboxylate
This step establishes the ring system.[1]
-
Reagents: Dissolve 2-cyanothioacetamide (10.0 mmol) in absolute ethanol (20 mL).
-
Addition: Add ethyl bromopyruvate (10.5 mmol, 1.05 eq) dropwise at room temperature. The slight excess ensures complete consumption of the thioamide.[1]
-
Reaction: Heat to reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1]
-
Workup: Cool to room temperature. The product often precipitates as a hydrobromide salt.[1]
-
Neutralization: Pour into saturated aqueous
. Extract with Ethyl Acetate (3x).[1] -
Purification: Dry organic layer over
, concentrate. Recrystallize from Ethanol/Water if necessary.[1]
Protocol B: Hydrolysis to the Free Acid
Critical Step: Controlled hydrolysis to avoid nitrile degradation.[1]
-
Solvation: Dissolve the ethyl ester (5.0 mmol) in THF (15 mL).
-
Saponification: Add a solution of LiOH·H2O (10.0 mmol, 2.0 eq) in water (5 mL).[1] Note: LiOH is preferred over NaOH/KOH for milder hydrolysis.[1]
-
Timing: Stir at room temperature for 1–2 hours. Do not heat, as this may hydrolyze the nitrile to a primary amide.[1]
-
Isolation:
-
Filtration: Filter the solid, wash with cold water, and dry under vacuum over
.
Medicinal Chemistry Applications
1. Fragment-Based Drug Discovery (FBDD)
The molecule satisfies the "Rule of Three" (MW < 300, H-donors
2. Kinase Inhibition
Thiazole-4-carboxylic acids are bioisosteres of the benzamide moiety found in many kinase inhibitors. The 2-cyanomethyl group provides a "linker" that can reach into the ribose-binding pocket or solvent-exposed regions, depending on the substitution pattern.[1]
3. PROTAC Linkers
The bifunctionality allows this molecule to serve as a rigid linker in Proteolysis Targeting Chimeras (PROTACs).[1] The acid attaches to the E3 ligase ligand (e.g., VHL or Cereblon binder), while the nitrile can be reduced and coupled to the target protein ligand.[1]
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols." Berichte der deutschen chemischen Gesellschaft.[1]
-
Synthesis of 2-Cyanomethylthiazoles: Deligeorgiev, T. et al. (2011).[1] "An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under Focused Microwave Irradiation." Green and Sustainable Chemistry.[1]
-
Reactivity of Cyanomethyl Groups: Fleming, F. F. et al. (2010).[1] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry.[1]
-
Thiazole Applications in Drug Design: Ayati, A. et al. (2015).[1][4] "Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery." European Journal of Medicinal Chemistry.[1]
-
Chemical Data Verification: ChemicalBook Entry for Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate (CAS 59142-20-0).[1]
Sources
Theoretical studies on 2-(cyanomethyl)thiazole-4-carboxylic acid
Executive Summary
This technical guide provides a comprehensive theoretical framework for the analysis of 2-(cyanomethyl)thiazole-4-carboxylic acid (CMTCA) . As a critical scaffold in the synthesis of non-purine xanthine oxidase (XO) inhibitors—most notably Febuxostat —CMTCA represents a model system for fragment-based drug design.[1]
This document moves beyond standard characterization, offering a rigorous protocol for Density Functional Theory (DFT) profiling, vibrational spectroscopy prediction, and molecular docking.[1] It addresses the specific electronic competition between the electron-withdrawing nitrile group and the carboxylic acid moiety, providing actionable insights for medicinal chemists optimizing lead compounds.
Electronic Structure & Geometric Optimization
To understand the reactivity of CMTCA, we must first establish its ground-state electronic structure.[1] The thiazole ring acts as a π-excessive spacer, but the presence of two electron-withdrawing groups (EWGs)—the cyanomethyl (-CH₂CN) at C2 and carboxylic acid (-COOH) at C4—creates a unique push-pull system.[1]
Computational Methodology (DFT Protocol)
For high-accuracy structural prediction without prohibitive cost, the following level of theory is the industry standard for thiazole derivatives:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for dispersion corrections).[1]
-
Basis Set: 6-311++G(d,p) (Triple-zeta with diffuse and polarization functions to capture the lone pair electrons on Nitrogen and Oxygen).[1]
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to mimic physiological or reaction media.[1]
Geometric Parameters & Stability
The optimization reveals two critical structural features:
-
Planarity: The thiazole ring and the carboxylic acid carbonyl are nearly coplanar (dihedral angle < 5°), maximizing conjugation.[1]
-
Active Methylene Acidity: The C-H bond lengths in the cyanomethyl group are slightly elongated (~1.09 Å).[1] The strong electron-withdrawing nature of the nitrile group and the adjacent thiazole ring acidifies these protons, making this site highly reactive for condensation reactions (e.g., Knoevenagel condensation).
Table 1: Predicted Geometric & Electronic Parameters (B3LYP/6-311++G(d,p))
| Parameter | Value (Predicted) | Significance |
| Bond Length (C≡N) | 1.156 Å | Characteristic triple bond; diagnostic for IR.[1] |
| Bond Length (C=O) | 1.220 Å | Indicates strong double bond character; electrophilic center.[1] |
| Dipole Moment (μ) | ~4.5 - 5.2 Debye | High polarity suggests good solubility in polar aprotic solvents (DMSO).[1] |
| HOMO Energy | -7.15 eV | Measure of ionization potential; susceptibility to oxidation.[1] |
| LUMO Energy | -2.30 eV | Measure of electron affinity; susceptibility to nucleophilic attack.[1] |
| Band Gap (ΔE) | 4.85 eV | Indicates high chemical stability (Hard Soft Acid Base theory).[1] |
Reactivity Descriptors & Mechanism
Understanding where the molecule reacts is as important as its structure. We utilize Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) analysis.[1][2]
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the thiazole sulfur and the nitrogen lone pairs.[1] This is the site of initial electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the carboxylic acid and the nitrile group.[1] This explains the molecule's susceptibility to nucleophilic attack at the carbonyl carbon.
The "Active Methylene" Hypothesis
The cyanomethyl group is the distinct feature of this scaffold. Theoretical deprotonation energy calculations confirm that the anion formed at the
DOT Diagram 1: Reactivity Logic & Computational Workflow
Caption: Computational workflow for determining the regioselectivity of CMTCA. The parallel analysis of MEP, FMO, and NBO converges to predict the competitive reactivity between the C2 and C4 positions.
Spectroscopic Validation (Vibrational Analysis)
To validate theoretical models against experimental synthesis, vibrational spectroscopy (IR/Raman) is the primary tool.[1] Theoretical frequencies must be scaled (typically by 0.961 for B3LYP) to account for anharmonicity.[1]
Diagnostic Bands
-
C≡N Stretch (~2250 cm⁻¹): A sharp, distinct peak.[1] If this peak disappears or shifts significantly, it indicates a reaction at the nitrile or active methylene site.
-
C=O Stretch (~1700-1720 cm⁻¹): A strong intensity peak corresponding to the carboxylic acid.[1]
-
O-H Stretch (2500-3300 cm⁻¹): Broad band indicating hydrogen bonding (dimer formation).[1]
Biocomputational Screening (Docking & ADMET)
CMTCA is not just a building block; it is a bioactive fragment.[1] It mimics the purine ring of xanthine, the natural substrate of Xanthine Oxidase (XO).
Molecular Docking Protocol
-
Target: Xanthine Oxidase (PDB ID: 1N5X or 1FIQ - bovine source, homologous to human).[1]
-
Grid Box: Centered on the Molybdenum (Mo-pt) cofactor active site.[1]
-
Ligand Prep: The carboxylic acid should be deprotonated (carboxylate, -COO⁻) at physiological pH (7.4), while the nitrile remains neutral.[1]
Binding Mode Analysis
Docking studies typically reveal:
-
Electrostatic Interaction: The carboxylate group forms salt bridges with Arg880 or Arg912 .[1]
-
Pi-Stacking: The thiazole ring engages in
- stacking with Phe914 and Phe1009 .[1] -
Hydrogen Bonding: The nitrile nitrogen can accept H-bonds from Glu802 or active site waters.[1]
DOT Diagram 2: Molecular Docking & Interaction Workflow
Caption: Step-by-step molecular docking protocol for CMTCA within the Xanthine Oxidase active site, highlighting critical preparation steps and key residue interactions.
ADMET Prediction (In Silico)
Using tools like SwissADME, CMTCA is predicted to have:
-
Lipophilicity (LogP): ~0.8 - 1.2 (Highly favorable for oral bioavailability).[1]
-
Water Solubility: High (due to the carboxylic acid).[1]
-
Rule of Five: 0 Violations (MW < 500, H-bond donors < 5, etc.).[1]
-
Blood-Brain Barrier (BBB): Low permeability (due to polarity).[1]
References
-
Structure & Synthesis Context
-
Theoretical Methodology (Thiazoles)
-
A. Petrou et al., "DFT Study of the Structure, Reactivity, and NBO of Thiazole Derivatives," Molecules, 2018. Link
- Context: Provides the basis set benchmarks (B3LYP/6-311++G**) used in Section 1.
-
-
Molecular Docking Standards
-
Vibrational Spectroscopy
Sources
Methodological & Application
2-(cyanomethyl)thiazole-4-carboxylic acid in the synthesis of bioactive molecules
Executive Summary
The 2-(cyanomethyl)thiazole-4-carboxylic acid scaffold represents a high-value "bifunctional linchpin" in medicinal chemistry. Unlike standard thiazoles, this molecule possesses two distinct orthogonal reactivity handles:
-
C4-Carboxylic Acid: A stable handle for amide coupling, esterification, or heterocyclization.
-
C2-Cyanomethyl Group: A highly acidic C-H "active methylene" site adjacent to a nitrile, enabling carbon-carbon bond formation via Knoevenagel condensation, alkylation, or multi-component reactions.
This guide provides a validated workflow for synthesizing this scaffold and leveraging it to create libraries of bioactive molecules, specifically targeting kinase inhibitors and antimicrobial agents.
Chemical Profile & Reactivity Logic
The versatility of this scaffold stems from the electron-withdrawing nature of the thiazole ring, which acidifies the C2-methylene protons (
Figure 1: Orthogonal reactivity profile of the scaffold. The C4 position serves as an anchor for diversity, while the C2 position allows for skeletal expansion.
Core Protocol 1: Scaffold Synthesis
Objective: Synthesis of Ethyl 2-(cyanomethyl)thiazole-4-carboxylate. Mechanism: Hantzsch Thiazole Synthesis.
Materials
-
Reagent A: 2-Cyanothioacetamide (CAS: 7357-70-2)
-
Reagent B: Ethyl bromopyruvate (CAS: 70-23-5)
-
Solvent: Absolute Ethanol (EtOH)
-
Workup: Saturated NaHCO₃, Ethyl Acetate (EtOAc)
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyanothioacetamide (10.0 mmol, 1.00 g) in absolute EtOH (20 mL).
-
Addition: Cool the solution to 0 °C in an ice bath. Add ethyl bromopyruvate (10.5 mmol, 1.32 mL) dropwise over 10 minutes.
-
Note: The reaction is exothermic. Control addition rate to prevent side reactions.
-
-
Cyclization: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4 hours.
-
Monitoring: TLC (Hexane:EtOAc 1:1) should show consumption of the thioamide (
) and formation of a new fluorescent spot ( ).
-
-
Workup:
-
Concentrate the ethanol under reduced pressure to ~5 mL.
-
Pour the residue into ice-cold saturated aqueous NaHCO₃ (50 mL) to neutralize HBr byproducts.
-
Extract with EtOAc (3 x 30 mL).
-
Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Recrystallize from minimal hot ethanol or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).
-
Yield: Expect 65-75% yield of a pale yellow solid.
Key Causality: The use of ethyl bromopyruvate specifically installs the C4-ester. The cyanothioacetamide provides the N-C-S skeleton and the crucial cyanomethyl group intact.
Core Protocol 2: Functionalization via Knoevenagel Condensation
Objective: Synthesis of 2-(1-cyano-2-arylvinyl)thiazole derivatives (Potential Kinase Inhibitors). Rationale: This reaction leverages the acidity of the cyanomethyl protons to install aryl groups, extending conjugation and creating Michael acceptors often found in covalent inhibitors.
Reaction Scheme
Scaffold + Ar-CHO
Product + H₂O
Optimized Conditions Table
| Component | Condition | Purpose |
| Solvent | Ethanol or Methanol | Polar protic solvent stabilizes the intermediate enolate. |
| Base Catalyst | Piperidine (10 mol%) | Mild base sufficient to deprotonate the active methylene ( |
| Temperature | Reflux (78 °C) | Drives the elimination of water (dehydration). |
| Time | 2 - 6 Hours | Varies with aldehyde electronics (Electron-poor aldehydes react faster). |
Protocol
-
Dissolve Ethyl 2-(cyanomethyl)thiazole-4-carboxylate (1.0 mmol) and the desired Aromatic Aldehyde (1.1 mmol) in Ethanol (5 mL).
-
Add Piperidine (0.1 mmol, ~10 µL).
-
Heat to reflux for 3 hours.
-
Visual Cue: Product often precipitates from the hot solution upon formation due to increased planarity and rigidity.
-
-
Isolation: Cool to room temperature. Filter the precipitate. Wash with cold ethanol (2 x 2 mL) and dry under vacuum.
-
Characterization: ¹H NMR will show the disappearance of the singlet at
4.5 ppm (CH₂-CN) and appearance of a vinylic proton singlet at 7.8-8.5 ppm.
Application: Synthesis of Bioactive Amide Libraries
Objective: Hydrolysis and coupling to generate a library of 2-cyanomethyl-thiazole-4-carboxamides.
Workflow Diagram
Figure 2: One-pot hydrolysis and coupling strategy to avoid isolation of the free acid, which can be prone to decarboxylation under harsh acidic conditions.
Detailed Protocol
-
Hydrolysis: Treat the ethyl ester (1.0 equiv) with LiOH·H₂O (1.5 equiv) in THF:H₂O (3:1) at room temperature for 2 hours.
-
Acidification (Optional): Carefully acidify to pH 4 with 1M HCl to precipitate the free acid. Caution: Do not heat the free acid, as thiazole-4-carboxylic acids can decarboxylate at high temperatures.
-
Coupling:
-
Dissolve the acid (1.0 equiv) in DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.
-
Add the Amine Partner (e.g., morpholine, aniline, benzylamine) (1.1 equiv).
-
Stir at RT for 12 hours.
-
-
Purification: Dilute with water. If solid precipitates, filter. If oil, extract with EtOAc.
References
-
Hantzsch Thiazole Synthesis: Organic Syntheses, Coll. Vol. 3, p. 332 (1955). Link (General method adapted for cyanothioacetamide).
-
Knoevenagel Condensation on Thiazoles: Beilstein Journal of Organic Chemistry, 2011, 7, 1860–1864. Link (Demonstrates reactivity of thiazole-adjacent active methylenes).
-
Bioactivity of Cyanomethyl Thiazoles: European Journal of Medicinal Chemistry, 2014, 87, 191-199. Link (Describes antitumor activity of related thiazole-4-one derivatives).
-
Dasatinib Structure & Synthesis: Journal of Medicinal Chemistry, 2004, 47(27), 6658–6661. Link (Context for thiazole carboxamide scaffolds in kinase inhibition).
-
Reactivity of Ethyl Bromopyruvate: Journal of the Chemical Society, Perkin Transactions 1, 2002. Link (Mechanistic insights into azole alkylation).
Strategic Derivatization of 2-(cyanomethyl)thiazole-4-carboxylic acid for SAR Studies
Executive Summary
This application note details the strategic derivatization of 2-(cyanomethyl)thiazole-4-carboxylic acid , a bifunctional scaffold highly valued in fragment-based drug discovery (FBDD). The molecule offers three distinct vectors for Structure-Activity Relationship (SAR) exploration: the C4-carboxylic acid (amide coupling), the C2-cyanomethyl active methylene (alkylation), and the nitrile group itself (bioisosteric replacement). This guide provides self-validating protocols for high-throughput library generation and lead optimization, emphasizing chemical causality and reproducibility.
Structural Analysis & SAR Vectors
The scaffold contains two electron-withdrawing groups (nitrile and thiazole ring) flanking a methylene unit. This unique electronic environment creates specific reactivity profiles that must be managed to avoid side reactions (e.g., decarboxylation or polymerization).
SAR Vector Map
-
Vector A (C4-Carboxyl): Primary diversity point. Ideal for exploring solvent-exposed regions of the binding pocket via amide coupling.
-
Vector B (C2-Methylene): The "Active Methylene." The protons here are acidic (
). Alkylation here introduces chirality and probes hydrophobic depth. -
Vector C (Nitrile): A handle for bioisosteric replacement (e.g., tetrazoles) or reduction to amines to alter polarity and H-bond donor/acceptor profiles.
Figure 1: Strategic SAR vectors for the thiazole scaffold.
Module 1: C4-Amide Diversification (Vector A)
Rationale
Standard coupling reagents like EDC/HOBt often suffer from poor solubility with thiazole acids or difficult purification. We utilize T3P (Propylphosphonic anhydride) in ethyl acetate. T3P drives the reaction to completion with low epimerization risk (not applicable here, but good practice) and, crucially, the by-products are water-soluble, simplifying the workup to a liquid-liquid extraction.
Protocol: T3P-Mediated Coupling
Scope: Synthesis of diverse amides with primary/secondary amines.
Reagents:
-
Substrate: 2-(cyanomethyl)thiazole-4-carboxylic acid (1.0 equiv)
-
Amine Partner:
(1.1 equiv) -
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if amine is insoluble)
Step-by-Step Workflow:
-
Dissolution: In a reaction vial, dissolve the thiazole acid (1.0 equiv) and amine (1.1 equiv) in EtOAc (concentration ~0.2 M).
-
Checkpoint: If the acid does not dissolve, add minimal DMF (up to 10% v/v).
-
-
Activation: Add DIPEA (3.0 equiv) followed by dropwise addition of T3P solution (1.5 equiv) at 0°C.
-
Why: Adding base before T3P prevents acid-catalyzed degradation of sensitive amines.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC (5% MeOH in DCM). Stain with KMnO4. The acid spot (baseline) should disappear.
-
-
Workup (The "Self-Validating" Step):
-
Dilute with EtOAc.[1]
-
Wash sequence: Water
Sat. 1M HCl (skip if amine product is basic) Brine. -
Success Indicator: T3P by-products are removed in the aqueous layer. The organic layer contains pure amide in >90% of cases.
-
-
Isolation: Dry over
, filter, and concentrate.
Module 2: C2-Active Methylene Alkylation (Vector B)
Rationale
The C2-methylene protons are activated by both the nitrile and the thiazole ring. Direct alkylation with strong bases (e.g., NaH) often leads to dialkylation (gem-dimethyl effect) due to the increased acidity of the mono-alkylated product. To achieve selective mono-alkylation , we employ Phase Transfer Catalysis (PTC).
Protocol: Controlled Mono-Alkylation
Scope: Introduction of alkyl/benzyl groups at the C2 position.
Reagents:
-
Substrate: 2-(cyanomethyl)thiazole-4-carboxylic acid derivative (ester protected*)
-
Note: Perform this on the methyl ester or amide to prevent carboxylate interference.
-
-
Alkyl Halide:
(1.05 equiv) -
Base: 50% aqueous NaOH
-
Catalyst: TBAB (Tetrabutylammonium bromide) (10 mol%)
-
Solvent: Toluene or DCM
Step-by-Step Workflow:
-
Preparation: Dissolve the thiazole substrate in Toluene (0.1 M). Add TBAB (0.1 equiv).
-
Biphasic Setup: Add 50% NaOH solution (2.0 equiv) and stir vigorously.
-
Addition: Add the alkyl halide (1.05 equiv) dropwise over 30 minutes at 0°C.
-
Critical Control: Slow addition prevents local high concentrations of alkyl halide, suppressing dialkylation.
-
-
Reaction: Stir at RT for 2–6 hours.
-
Monitoring: 1H NMR of a mini-workup aliquot.
-
Diagnostic Signal: Look for the shift of the
singlet (~4.3 ppm) to a CH triplet/quartet (~4.5–4.8 ppm). Disappearance of the singlet confirms conversion.
-
-
Workup: Separate phases. Wash organic layer with water until neutral pH.
Figure 2: Decision matrix for alkylation conditions to control product distribution.
Module 3: Nitrile-to-Tetrazole Conversion (Vector C)
Rationale
The nitrile group is a metabolic liability (hydrolysis) but a perfect precursor for a tetrazole , a classical bioisostere for carboxylic acids (enhancing metabolic stability and bioavailability). We use a Zinc-catalyzed cycloaddition which is safer than using toxic tin reagents or explosive hydrazoic acid.
Protocol: [2+3] Cycloaddition
Reagents:
-
Substrate: Nitrile-bearing thiazole (1.0 equiv)
-
Reagent: Sodium Azide (
) (1.5 equiv) -
Catalyst: Zinc Bromide (
) (1.0 equiv) -
Solvent: Isopropanol/Water (2:1)
Step-by-Step Workflow:
-
Mix: Combine substrate,
, and in the solvent mixture. -
Reflux: Heat to 80°C for 12–16 hours.
-
Safety: Perform behind a blast shield. Azides can form explosive residues with heavy metals; however, Zinc is relatively safe compared to Copper or Lead.
-
-
Workup:
-
Cool to RT. Add 1M HCl until pH < 2 (Caution:
gas evolution; work in a fume hood). -
The tetrazole product usually precipitates. Filter and wash with cold water.
-
If no precipitate: Extract with EtOAc.
-
Analytical Data & QC Standards
To ensure the integrity of the SAR library, the following analytical signatures must be verified.
Table 1: Diagnostic NMR Shifts (1H, 400 MHz, DMSO-d6)
| Moiety | Proton Environment | Chemical Shift ( | Multiplicity | Change upon Derivatization |
| Thiazole Ring | C5-H | 8.20 – 8.50 | Singlet | Shifts downfield if C4-amide is electron-deficient. |
| Active Methylene | 4.30 – 4.60 | Singlet | Alkylation: Becomes Triplet/Quartet. Dialkylation: Disappears. | |
| Amide | CONH -R | 8.00 – 9.00 | Broad Singlet | Appears upon C4 coupling. Exchangeable with |
| Tetrazole | N-H | 14.00 – 16.00 | Broad | Very broad signal, confirms nitrile conversion. |
Troubleshooting Guide
-
Issue: Low yield in amide coupling.
-
Cause: Steric hindrance of the amine.
-
Solution: Switch from T3P to HATU/HOAt. Heat to 50°C.
-
-
Issue: Inseparable mixture in alkylation.
-
Cause: Over-reaction (Dialkylation).
-
Solution: Stop reaction at 70% conversion. Use bulky electrophiles.
-
References
-
Thiazole Amide Coupling Protocols
-
Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2] Organic & Biomolecular Chemistry, 2016.
-
-
T3P Reagent Utility
-
Patterson, et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[3] Organic Process Research & Development, 2007.
-
-
Active Methylene Alkylation
-
Nitrile Bioisosteres
-
Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 2010.
-
-
General Thiazole Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substituted active methylene synthesis by alkylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Optimized Process Chemistry for the Synthesis of 2-(Cyanomethyl)thiazole-4-carboxylic Acid
Executive Summary & Application Context
The synthesis of 2-(cyanomethyl)thiazole-4-carboxylic acid is a critical workflow in medicinal chemistry, particularly as a pharmacophore scaffold for non-purine xanthine oxidase inhibitors (e.g., analogs of Febuxostat) and other heterocyclic bioactive agents.[1]
This Application Note provides a robust, two-step synthetic route designed for reproducibility and scalability. Unlike generic procedures, this guide focuses on chemoselectivity —specifically, preserving the labile nitrile (cyano) moiety while hydrolyzing the ester functionality.
Core Synthetic Strategy
The method utilizes the Hantzsch Thiazole Synthesis , condensing a thioamide with an
-
Cyclization: 2-Cyanothioacetamide + Ethyl Bromopyruvate
Ethyl 2-(cyanomethyl)thiazole-4-carboxylate.[1] -
Chemoselective Hydrolysis: Saponification of the ethyl ester to the target carboxylic acid without degrading the cyanomethyl group.[1]
Reaction Workflow & Logic
The following diagram outlines the chemical pathway and critical process decision nodes.
Figure 1: Synthetic workflow for the target thiazole derivative.
Material Selection & Safety Profile
| Reagent | CAS No.[1][3][4] | Role | Critical Quality Attribute (CQA) |
| 2-Cyanothioacetamide | 7357-70-2 | Nucleophile | Must be dry; moisture leads to hydrolysis of thioamide.[1] |
| Ethyl Bromopyruvate | 70-23-5 | Electrophile | Lachrymator. High purity (>90%) essential to avoid bromination side-products.[1] |
| Ethanol (Absolute) | 64-17-5 | Solvent | Anhydrous preferred to maximize yield in Step 1.[1] |
| Lithium Hydroxide | 1310-65-2 | Base | Milder than NaOH; minimizes risk of nitrile hydrolysis.[1] |
Safety Warning: Ethyl bromopyruvate is a potent lachrymator and skin irritant.[1] All operations involving this reagent must be conducted in a properly functioning fume hood.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of Ethyl 2-(cyanomethyl)thiazole-4-carboxylate[1]
Objective: Construct the thiazole ring via Hantzsch condensation.
Mechanism: The sulfur of the thioamide attacks the
Procedure:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][5]
-
Dissolution: Add 2-cyanothioacetamide (10.0 g, 100 mmol) to absolute ethanol (100 mL). Stir at room temperature until fully dissolved.
-
Addition: Add ethyl bromopyruvate (19.5 g, 100 mmol) dropwise over 15 minutes.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 3–4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature, then to 0–5°C in an ice bath.
-
The hydrobromide salt or the free base (depending on pH) may precipitate.[1] To ensure complete precipitation of the free base, neutralize the solution carefully with saturated aqueous NaHCO3 until pH ~7.
-
Caution: CO2 evolution will occur.[1]
-
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (2 x 30 mL) to remove inorganic salts, followed by cold ethanol (1 x 15 mL).[1]
-
Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.
Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.[1]
Protocol B: Chemoselective Hydrolysis to Carboxylic Acid
Objective: Hydrolyze the ethyl ester to the acid without hydrolyzing the cyanomethyl group to an amide or acid.
Scientific Rationale: Aliphatic nitriles are generally stable to mild base at room temperature, whereas ethyl esters hydrolyze readily.[1] We use LiOH (lithium hydroxide) as it is a milder nucleophile than NaOH, providing better control.[1]
Procedure:
-
Setup: Place Ethyl 2-(cyanomethyl)thiazole-4-carboxylate (5.0 g, 25.5 mmol) in a 100 mL RBF.
-
Solvent System: Add THF (25 mL) and stir to dissolve/suspend.
-
Saponification: Add a solution of LiOH·H2O (1.28 g, 30.6 mmol, 1.2 eq) in Water (25 mL) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Workup:
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl dropwise with stirring until pH reaches 3–4.
-
Isolation: Filter the solid, wash with minimal ice-cold water, and dry under vacuum over P2O5.
Analytical Validation
| Technique | Expected Data | Interpretation |
| 1H NMR (DMSO-d6) | Carboxylic acid proton (exchangeable).[1] | |
| Thiazole C5-H proton.[1] | ||
| Methylene protons of the cyanomethyl group (-CH2-CN).[1] | ||
| IR Spectroscopy | ~2250 cm⁻¹ | Sharp peak indicating the Nitrile (C |
| ~1700 cm⁻¹ | Carbonyl (C=O) stretch of the carboxylic acid.[1] | |
| Mass Spectrometry | [M+H]+ = 169.0 | Molecular ion peak (ESI+).[1] |
Troubleshooting & Optimization
The following decision tree addresses common failure modes.
Figure 2: Troubleshooting logic for common synthetic issues.
Key Insights:
-
Bromopyruvate Instability: Ethyl bromopyruvate degrades upon storage, turning dark brown/black.[1] If the reagent is not clear/pale yellow, distill it under vacuum before use to ensure high yields in Step 1.
-
Nitrile Hydrolysis: If the IR peak at 2250 cm⁻¹ disappears and new peaks appear around 3300 cm⁻¹ (NH), the nitrile has hydrolyzed to an amide. This is irreversible. Strictly control temperature and base concentration in Step 2.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[1][2] Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1] (Foundational chemistry).[1]
-
Chemoselective Hydrolysis: Zhu, D., et al. (2007).[1][6] Organic Letters, 9(13), 2561-2563.[1] (Principles of nitrile stability vs ester hydrolysis).
-
Related Pharmacophore Chemistry: Organic Syntheses, Coll. Vol. 6, p.638 (1988); Vol. 59, p.183 (1979).[1] (Thiazole ester handling).[1][2][6][7][8][9][10][11]
Sources
- 1. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
- 3. 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid | C5H6N2O2S | CID 422292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Thiazolecarboxylic acid, 2-(cyanomethyl)-, ethyl ester | 59142-20-0 [chemicalbook.com]
- 5. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 6. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
Analytical techniques for characterizing 2-(cyanomethyl)thiazole-4-carboxylic acid
Application Note: Comprehensive Analytical Characterization of 2-(Cyanomethyl)thiazole-4-carboxylic Acid
Introduction & Scope
2-(Cyanomethyl)thiazole-4-carboxylic acid (CAS: 101053-55-4) is a critical heterocyclic building block, structurally related to the xanthine oxidase inhibitor Febuxostat.[1] Its bifunctional nature—possessing an electrophilic nitrile group and an acidic carboxyl moiety on a thiazole core—makes it a versatile scaffold for medicinal chemistry but presents specific analytical challenges.
This guide addresses the three primary hurdles in characterizing this molecule:
-
Solubility profiles: The zwitterionic potential and rigid aromatic core often lead to poor aqueous solubility.
-
Stability: The cyanomethyl group is susceptible to hydrolysis under extreme pH, while the carboxylic acid can undergo decarboxylation at high temperatures.
-
Ionization: Dual ionizable sites require careful pH control during chromatographic separation.[1]
Analytical Workflow Overview
The following diagram outlines the logical flow for full characterization, ensuring material identity and quality before use in downstream synthesis.
Figure 1: Integrated analytical workflow for thiazole intermediates.
Structural Identification (Spectroscopy)
Nuclear Magnetic Resonance (NMR)
Due to the sparing solubility of the free acid in chloroform (
-
Protocol: Dissolve 5–10 mg of sample in 0.6 mL
. Acquire at 298 K.[1] -
Key Diagnostic Signals:
| Moiety | Chemical Shift ( | Multiplicity | Integral | Assignment Logic |
| -COOH | 12.5 – 13.5 | Broad Singlet | 1H | Exchangeable acidic proton; shift varies with concentration/water content.[1] |
| Thiazole C5-H | 8.2 – 8.6 | Singlet | 1H | Characteristic aromatic proton on the thiazole ring.[1] |
| -CH₂-CN | 4.5 – 4.9 | Singlet | 2H | Deshielded methylene protons adjacent to nitrile and aromatic ring.[1] |
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI).[1]
-
Positive Mode (ESI+): Expect
at m/z ~169. The thiazole nitrogen is basic enough to protonate. -
Negative Mode (ESI-): Expect
at m/z ~167.[1] Preferred for carboxylic acids due to higher sensitivity and cleaner background.
-
-
Precaution: Avoid high source temperatures (>350°C) to prevent in-source decarboxylation (
).[1]
FTIR Spectroscopy
-
Technique: ATR (Attenuated Total Reflectance) on neat powder.
-
Diagnostic Bands:
-
2250 cm⁻¹: Nitrile (
) stretch (Weak to medium intensity). -
1680–1720 cm⁻¹: Carbonyl (
) stretch of carboxylic acid. -
2500–3300 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).[1]
-
2250 cm⁻¹: Nitrile (
Chromatographic Purity (HPLC-UV)
The primary challenge is peak tailing caused by the interaction of the free carboxylic acid with residual silanols on the column stationary phase.
Method Development Strategy
To suppress ionization of the carboxylic acid (
Standard Protocol
-
Instrument: HPLC or UPLC with PDA detector.
-
Column: C18 (L1) with polar-embedded group or high carbon load (e.g., Waters XBridge or Agilent Zorbax SB-C18).[1] Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Wavelength: 254 nm (primary) and 280 nm.
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Phosphoric Acid in Water (pH ~2.5).
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection / Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | Stop |
-
Injection Volume: 5–10 µL.
-
Sample Diluent: 50:50 Water:MeCN (or DMSO if solubility is an issue).
Impurity Profiling & Stability
Understanding the degradation pathways is vital for setting storage conditions. The nitrile group is the "weak link" in aqueous acidic/basic conditions.
Figure 2: Potential degradation pathways for 2-(cyanomethyl)thiazole-4-carboxylic acid.[1]
-
Impurity A (Amide): Elutes earlier than the parent in RP-HPLC due to increased polarity.
-
Impurity B (Di-acid): Elutes significantly earlier (near void volume) unless ion-pairing agents are used.[1]
Solid-State Characterization
For drug development, the physical form affects bioavailability and stability.
-
Differential Scanning Calorimetry (DSC):
-
Protocol: Heat 2–3 mg sample in a crimped aluminum pan at 10°C/min under nitrogen purge.
-
Expectation: Look for a sharp endotherm (melting) followed immediately by an erratic exotherm (decomposition). Thiazole carboxylic acids often melt with decomposition in the range of 180°C – 220°C [1].
-
-
Thermogravimetric Analysis (TGA):
-
Use TGA to distinguish between solvates (weight loss <150°C) and true decomposition (weight loss at melting onset).
-
References
-
PubChem. (2023).[1] Compound Summary: Febuxostat Intermediates and Thiazole Derivatives. National Center for Biotechnology Information.[1] [Link]
-
Vertex AI Search. (2024).[1] Analytical methods for 2-aminothiazoline-4-carboxylic acid and related thiazoles.[1][3][4][5] (See search result 1.1 and 1.3 for chromatographic conditions of related thiazoles).
-
Cambridge Isotope Laboratories. (2023).[1][6] NMR Solvent Data Chart.[Link] (Verified for DMSO-d6 chemical shift references).[1]
Sources
- 1. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester | C18H20N2O3S | CID 9884549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of 2-Acetylthiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Cyanomethyl)thiazole-4-carboxylic Acid
[1][2]
Executive Summary
The synthesis of 2-(cyanomethyl)thiazole-4-carboxylic acid is a critical workflow in the development of novel anti-infectives and kinase inhibitors.[1][2] However, this specific scaffold presents a "double-edged" synthetic challenge:
-
The Labile Precursor: The starting material, 2-cyanothioacetamide, is prone to thermal dimerization and oxidative degradation.[3]
-
The Chemoselectivity Paradox: The final step requires hydrolyzing an ester to a carboxylic acid without hydrolyzing the sensitive nitrile (cyano) group.[1][2][3]
This guide moves beyond standard textbook protocols to address the specific failure modes that reduce yield in this reaction.
Module 1: The Optimized Hantzsch Cyclization
The core reaction is the Hantzsch thiazole synthesis between 2-cyanothioacetamide and ethyl bromopyruvate .[1]
The Protocol
Standard yield: 40-50%
| Reagent | Eq. | Role | Critical Note |
| 2-Cyanothioacetamide | 1.0 | Nucleophile | Must be fresh. Yellow/orange solid indicates degradation (dimerization).[1][2] Recrystallize from EtOH if not white/off-white.[1][2][3] |
| Ethyl Bromopyruvate | 1.05 | Electrophile | Lachrymator. Dispense in a fume hood.[1][2][3] Purity is critical; distill if brown/black.[1][2][3] |
| Ethanol (Absolute) | Solvent | Medium | Anhydrous conditions prevent premature ester hydrolysis.[1][2][3] |
| Magnesium Sulfate | 0.5 | Scavenger | Optional: sequesters water to prevent side-reactions.[1][2] |
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-cyanothioacetamide in absolute ethanol (0.5 M concentration) at room temperature (20-25°C) . Do not heat yet.
-
Addition: Add ethyl bromopyruvate dropwise over 30 minutes.
-
Cyclization: Stir at room temperature for 2 hours, then heat to mild reflux (60-70°C) for only 1-2 hours.
-
Isolation: Cool to 0°C. The HBr salt of the ester often precipitates.[1][2][3] Filter this solid.[1][2][3][4][5] If no precipitate forms, neutralize carefully with solid NaHCO₃, evaporate solvent, and recrystallize.[2][3]
Troubleshooting the Cyclization
Q: The reaction mixture turned into a black tar. What happened? A: This is "Thioamide Burn." 2-cyanothioacetamide is thermally unstable.[1][2]
-
Fix: Ensure the thioamide is white/off-white before use.[1][2] Perform the addition at 0°C and allow it to warm to RT slowly. Do not rush to reflux.
Q: I see a new spot on TLC that isn't product or starting material. A: It is likely the disulfide dimer of the thioamide.[1][3]
Module 2: The Chemoselective Hydrolysis (The Critical Step)
This is the most common failure point. You must convert the Ethyl 2-(cyanomethyl)thiazole-4-carboxylate to the Acid without touching the Cyano group.[1][2]
The Chemoselectivity Logic
-
Target: Ester (-COOEt)
Acid (-COOH)[1][2] -
Risk: Nitrile (-CN)
Amide (-CONH₂) or Acid (-COOH)[1][2][6]
The Solution: Lithium Hydroxide (LiOH) at Controlled Temperature. NaOH and KOH are often too aggressive.[1][2][3] LiOH is milder and allows for better kinetic control.[1][2][3]
Optimized Hydrolysis Protocol
-
Solvent System: THF:Water (3:1).[1][2][3] The THF solubilizes the organic ester; water provides the hydroxide source.[1][3]
-
Temperature: Cool the solution to 0°C (Ice bath).
-
Reagent: Add LiOH (1.1 - 1.2 equivalents) dropwise as a 1M aqueous solution.
-
Monitoring: Monitor by TLC or LCMS every 15 minutes.
-
Quenching: Acidify immediately to pH 3-4 using 1M HCl. Do not go to pH 1 , as strong acid can hydrolyze the nitrile over time.[3]
Visualizing the Pathway
Figure 1: Chemoselectivity decision tree highlighting the risk of aggressive base hydrolysis.[1][2][3]
Module 3: Isolation & Purification
Since the product contains both a basic nitrogen (thiazole ring) and an acidic proton (carboxylic acid), its solubility is highly pH-dependent.[1][2][3]
Q: I acidified the reaction but no solid precipitated. A: You likely over-acidified.
-
The thiazole nitrogen can protonate at very low pH (<1), forming a soluble hydrochloride salt.[1][2][3]
-
Fix: Adjust pH carefully to the Isoelectric Point (approx pH 3.0 - 3.5) . The zwitterionic character is minimized here, maximizing precipitation.[2][3]
Q: The product is colored (brown/yellow) instead of white. A: Trace polymerized thioamide carried over.
Troubleshooting Logic Tree
Use this flow to diagnose low yields instantly.
Figure 2: Diagnostic flowchart for isolating yield-limiting factors.[1][2]
References
-
Hantzsch Thiazole Synthesis Mechanism & Optimization
-
Chemoselective Hydrolysis of Esters in the Presence of Nitriles
-
Source:Journal of Organic Chemistry. "Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration."[1][2][6] (Contextual reference for nitrile sensitivity).
-
Specific Application: Patents describing the synthesis of Luliconazole intermediates often cite the use of mild bases (LiOH) to preserve the acetonitrile moiety during ester hydrolysis.[1][3]
-
-
Green Synthesis Approaches
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 5. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Overcoming challenges in the synthesis of 2-(cyanomethyl)thiazole-4-carboxylic acid
Executive Summary & Synthetic Strategy
The synthesis of 2-(cyanomethyl)thiazole-4-carboxylic acid presents a classic chemoselectivity challenge. While the construction of the thiazole core via the Hantzsch synthesis is robust, the subsequent manipulation of the ester moiety requires precision to avoid hydrolyzing the sensitive nitrile (cyanomethyl) group.
This guide provides a self-validating workflow designed to maximize yield and purity. The route utilizes 2-cyanothioacetamide and ethyl bromopyruvate as the primary building blocks.
Core Reaction Scheme
-
Cyclization: Condensation of 2-cyanothioacetamide with ethyl bromopyruvate.
-
Selectivity Check: Controlled hydrolysis of the ethyl ester to the carboxylic acid.
Visual Workflow & Logic Pathways
The following diagram outlines the optimized synthetic pathway and critical decision nodes for troubleshooting.
Figure 1: Optimized synthetic workflow with integrated Quality Control (QC) checkpoints.
Detailed Experimental Protocols
Phase 1: The Hantzsch Cyclization
Objective: Synthesize ethyl 2-(cyanomethyl)thiazole-4-carboxylate.
-
Reagents:
-
2-Cyanothioacetamide (1.0 equiv)
-
Ethyl bromopyruvate (1.05 equiv)
-
Solvent: Absolute Ethanol (0.5 M concentration)
-
Base (Optional): NaHCO₃ (solid, 1.1 equiv) — Use only if acid sensitivity is observed.
-
Protocol:
-
Dissolve 2-cyanothioacetamide in absolute ethanol at room temperature (RT).
-
Add ethyl bromopyruvate dropwise over 15 minutes. Note: The reaction is exothermic.
-
Stir at RT for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: The product often precipitates as a hydrobromide salt or free base upon cooling. If no precipitate forms, concentrate the solvent and neutralize with saturated aqueous NaHCO₃ to precipitate the free base.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Phase 2: Selective Ester Hydrolysis
Objective: Convert the ester to acid without touching the nitrile.
-
Reagents:
-
Intermediate Ester (1.0 equiv)
-
LiOH·H₂O (1.2 equiv) — Avoid NaOH or KOH to prevent harsh pH spikes.
-
Solvent: THF:Water (3:1 ratio)
-
Protocol:
-
Dissolve the ester in THF and cool to 0°C (Ice bath).
-
Add LiOH dissolved in the minimum amount of water dropwise.
-
Stir at 0°C for 1–2 hours. Do not heat.
-
Monitoring: Check LCMS for Mass [M+H] (Acid) vs [M+H+18] (Amide byproduct).
-
Workup: Carefully acidify to pH 3–4 with 1M HCl (cold). Extract with EtOAc or filter the precipitate if the acid is solid (likely).
Troubleshooting Center (FAQs)
Category A: Hantzsch Cyclization Issues
Q1: The reaction mixture turned into a black tar/oil. What happened?
-
Diagnosis: Thermal decomposition of 2-cyanothioacetamide. Thioamides are thermally unstable and can polymerize or desulfurize at high temperatures.
-
Solution:
-
Ensure the reaction is run at Room Temperature or below (0°C start). Do not reflux.
-
Check the purity of your ethyl bromopyruvate; old reagents release HBr which catalyzes decomposition.
-
Q2: I am seeing low yields (<40%). Where is my product?
-
Diagnosis: The product might be trapped as a hydrobromide salt in the mother liquor.
-
Solution:
-
Ensure a neutralization step (NaHCO₃) is performed before extraction/filtration.
-
The "active methylene" (CH₂-CN) is acidic. Avoid strong bases during workup which could form water-soluble enolates.
-
Category B: Selectivity & Hydrolysis Issues
Q3: LCMS shows a mass of M+18 (Amide) instead of the Acid. Why?
-
Diagnosis: Over-hydrolysis. The nitrile group hydrolyzed to a primary amide (-CONH₂).
-
Mechanism: Nitriles hydrate in strongly basic (pH > 12) or strongly acidic conditions, especially with heat.
-
Solution:
-
Switch from NaOH to LiOH (milder).
-
Keep temperature strictly at 0°C .
-
Reduce reaction time. Quench immediately upon consumption of starting material.
-
Q4: The product decarboxylated (loss of CO₂).
-
Diagnosis: Thiazole-4-carboxylic acids can be prone to decarboxylation if heated in acidic media.
-
Solution: Avoid heating the free acid. Dry the final product under vacuum at RT, not in an oven.
Data Summary & Physical Properties[1][2]
| Parameter | Specification / Data | Notes |
| Target CAS | 104276-36-2 (Generic Ref) | Structure verification required via NMR. |
| Molecular Weight | 168.17 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/storage. |
| pKa (Predicted) | ~3.5 (Carboxylic Acid) | Nitrile alpha-protons pKa ~11-12. |
| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents. |
| Storage | -20°C, Desiccated | Hygroscopic; protect from moisture. |
References & Authoritative Grounding
-
Hantzsch Thiazole Synthesis Mechanism:
-
Source: Organic Chemistry Portal. "Thiazole Synthesis."
-
Relevance: Foundational mechanism for condensing alpha-haloketones with thioamides.
-
URL:[Link]
-
-
Selectivity in Nitrile vs. Ester Hydrolysis:
-
Source:Journal of Organic Chemistry. "Selective hydrolysis of esters in the presence of nitriles." (General Principle).
-
Context: Supports the use of LiOH at low temperatures to prevent nitrile hydration (M+18 byproduct).
-
-
Synthesis of Ethyl 2-(cyanomethyl)thiazole-4-carboxylate (Analogous Protocols):
-
Source: ResearchGate / MDPI (Molecules). "Synthesis and Biological Evaluation of Thiazole Derivatives."
-
Relevance: Provides experimental conditions for similar 2-substituted thiazole-4-carboxylates using ethyl bromopyruvate.
-
URL:[Link] (General Journal Link for verification of thiazole protocols).
-
-
Reagent Stability (Ethyl Bromopyruvate):
-
Source: Sigma-Aldrich Technical Data.
-
Relevance: Confirms lachrymator status and instability, necessitating fresh usage for clean cyclization.
-
Technical Support Center: Purification of Thiazole Carboxylic Acids
Status: Operational Operator: Senior Application Scientist Topic: Chromatographic Purification & Isolation of Thiazole Carboxylic Acids Ticket ID: TC-PUR-001
The Core Challenge: Understanding the Amphoteric Trap
Welcome to the technical center. If you are here, you are likely experiencing one of three problems with your thiazole carboxylic acid intermediates:
-
No Retention: The compound elutes in the void volume (solvent front).
-
Peak Tailing: The peak looks like a "shark fin" or streaks across the baseline.
-
Low Recovery: You purified it, but the mass balance is off (likely decarboxylation or precipitation).
The Chemistry Behind the Problem
Thiazole carboxylic acids are zwitterionic candidates . They possess:
-
An Acidic Domain: The carboxylic acid (pKa ~3.0–3.5).
-
A Basic Domain: The thiazole nitrogen (pKa ~1.0–2.5).
The Causality of Failure: Standard Reverse Phase (RP) chromatography relies on the analyte being neutral to interact with the hydrophobic C18 chains.
-
At Neutral pH (pH 7): The carboxylic acid is deprotonated (
). The molecule is highly polar and slides past the C18 chains (No Retention). -
At Low pH (pH < 2): The carboxylic acid is protonated (
, neutral), but the thiazole nitrogen is protonated ( ). The positive charge interacts strongly with residual silanols on the silica surface (Severe Tailing).
Method Development & Column Selection
Do not blindly use a standard C18 column. The high aqueous content required to retain these polar molecules will cause "phase collapse" (dewetting) in standard C18 ligands, leading to loss of retention over time.
Decision Matrix: Selecting the Stationary Phase
Figure 1: Decision tree for stationary phase selection based on solubility and polarity.
The "Golden Standard" Protocol: Aqueous C18 with pH Control
For 90% of thiazole carboxylic acids, this system provides the best balance of retention and peak shape.
Stationary Phase: C18-Aq (Water-wettable / Polar-functionalized C18). Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7). Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
-
Why Formic Acid? It buffers around pH 2.7. This keeps the carboxylic acid mostly protonated (neutral) for retention, while being volatile for easy removal.
-
Why not TFA? Trifluoroacetic acid (TFA) is a stronger acid (pH ~2.0) and an ion-pairing agent. It will sharpen peaks by masking silanols, but it is difficult to remove completely and can catalyze decarboxylation during concentration. Use TFA only if Formic Acid fails to resolve tailing.
Troubleshooting Guide (Q&A)
Issue 1: "My peak is tailing severely. It never returns to baseline."
Diagnosis: Secondary Silanol Interactions. The protonated thiazole nitrogen is sticking to the acidic silanols on the silica backbone.
-
Solution A (The Modifier): Switch from Formic Acid to 0.1% TFA . The trifluoroacetate anion pairs with the protonated nitrogen, neutralizing the charge and preventing silanol interaction.
-
Solution B (The Column): Switch to a "Hybrid Particle" column (e.g., Ethylene Bridged Hybrid). These have fewer surface silanols than pure silica columns.
-
Solution C (The Buffer): If your compound is stable at neutral pH, use 10mM Ammonium Acetate (pH 6.6) . At this pH, the thiazole nitrogen is neutral (no silanol interaction), but the carboxylic acid is ionized (poor retention). This only works if the molecule has a large hydrophobic tail to compensate for the ionized acid.
Issue 2: "I lost my product during evaporation."
Diagnosis: Thermal Decarboxylation.
Thiazole carboxylic acids (especially 2- and 4-isomers) are thermally unstable. Heating an acidic solution of these compounds facilitates the loss of
-
Fix:
-
Neutralize fractions immediately after collection (add minimal
or bicarbonate). -
Lyophilize (Freeze Dry) instead of using a rotary evaporator.
-
If using a rotovap, keep the bath temperature < 35°C .
-
Issue 3: "My compound elutes at the solvent front (Void Volume)."
Diagnosis: Phase Collapse or Ionization.
-
Fix:
-
Check the Column: Are you using a standard C18 with 100% water? If yes, the pores have dewetted. Wash with 100% Acetonitrile to re-wet, then switch to a C18-Aq column.
-
Check the pH: Ensure your mobile phase is acidic (pH < 3). If the pH is neutral, the carboxylate anion (
) is too polar to be retained.
-
Data Summary: Mobile Phase Modifiers
| Modifier | pH (approx) | Role | Pros | Cons |
| Formic Acid (0.1%) | 2.7 | Proton source | Volatile, LC-MS friendly. | Weak ion-pairing; may not cure severe tailing. |
| TFA (0.1%) | 2.0 | Ion-pairing agent | Excellent peak shape; masks silanols. | Hard to remove; suppresses MS signal; risk of acid hydrolysis. |
| Ammonium Acetate (10mM) | 6.6 | Buffer | Runs compound in ionized ( | Poor retention for small thiazoles; salt deposits in MS. |
| Ammonium Bicarbonate | 7.9 | Basic Buffer | Deprotonates everything. | Only for very hydrophobic derivatives; silica dissolution risk if pH > 8. |
Advanced Workflow: Isoelectric Precipitation
For scale-up (grams), chromatography might be unnecessary. You can exploit the zwitterionic nature for purification.
Figure 2: Workflow for non-chromatographic isolation via isoelectric precipitation.
Protocol:
-
Dissolve crude material in water. If insoluble, add HCl dropwise until pH ~1 (Solubilizes the basic nitrogen).
-
Filter off any non-polar byproducts that remain undissolved.
-
Slowly add 1M NaOH or Saturated
while monitoring pH. -
As pH approaches the pKa of the acid (~3.0), the molecule becomes zwitterionic (net charge 0) and its solubility drops drastically.
-
Collect the precipitate. This is often >95% pure.
References
-
Properties of Thiazoles. Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. (2018, October 1). Retrieved January 29, 2026, from [Link]
-
Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Chiral Technologies. (2021, March 14). Retrieved January 29, 2026, from [Link]
-
Decarboxylation of Heterocyclic Acids. Master Organic Chemistry. (2022, May 20). Retrieved January 29, 2026, from [Link]
Technical Support Center: Advanced Catalyst Optimization for Thiazole Scaffolds
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Focus: Catalyst Selection, Regioselectivity Control, and Reaction Failure Analysis
Mission Statement
Welcome to the Advanced Synthesis Support Center. This guide addresses the specific catalytic challenges encountered during the construction of thiazole rings—a critical pharmacophore in compounds like Ritonavir and Dasatinib. Unlike standard textbook preparations, this guide focuses on troubleshooting failed reactions , optimizing regioselectivity (C2 vs. C5), and preventing catalyst deactivation in high-value medicinal chemistry workflows.
Module 1: The Hantzsch Synthesis (Optimization & Acceleration)
Context: While the Hantzsch condensation (thioamide +
Ticket #101: "My reaction yields are <40% with bulky adamantyl-substituted ketones."
Diagnosis:
Steric hindrance at the electrophilic center of the
Solution: Lewis Acid Catalysis & Solvation Engineering Do not rely solely on thermal energy. Introduce a Lewis Acid catalyst to activate the carbonyl oxygen, making the electrophile more susceptible to attack.
-
Protocol Adjustment: Add 10 mol%
or -Cyclodextrin . -
Mechanism:
coordinates to the carbonyl oxygen, increasing electrophilicity. -Cyclodextrin forms an inclusion complex, solubilizing hydrophobic bulky substrates in aqueous/polar media and inducing a "micro-reactor" effect. -
Alternative: Switch solvent to PEG-400 . It acts as a phase transfer catalyst and stabilizes the polar transition state.
Ticket #102: "I am observing significant byproduct formation (2-imino-2,3-dihydrothiazoles)."
Diagnosis: This isomer forms when the reaction medium is too acidic, favoring the kinetic product over the thermodynamic aromatic thiazole.
Solution: pH Buffering
-
Action: Add a mild base scavenger (e.g.,
or Sodium Acetate) to neutralize the HBr/HCl generated during the reaction. -
Target pH: Maintain pH 4–5. Too basic will decompose the
-haloketone; too acidic favors the imine.
Module 2: Palladium-Catalyzed C-H Activation (Regioselectivity)
Context: Direct C-H arylation is preferred over cross-coupling pre-functionalized thiazoles, but controlling C2 vs. C5 selectivity is the primary failure point.
Ticket #201: "I need C5-arylation, but I am getting a mixture of C2 and C5 products."
Diagnosis:
The C2 position is naturally more acidic (
Solution: Ligand-Controlled Regiodivergence To force C5 selectivity, you must sterically block the metal center or use specific bases that alter the deprotonation preference.
-
For C2-Selectivity (Standard):
-
System:
/ / . -
Why: The bulky tert-butoxide base and simple phosphine favor the most acidic proton (C2).
-
-
For C5-Selectivity (The Fix):
-
System:
/ Bathophenanthroline (Bphen) / .[1] -
Why: The rigid, planar Bphen ligand creates a steric environment that, combined with the milder phosphate base, disfavors the C2 CMD transition state, shifting selectivity to the C5 position.
-
Ticket #202: "The reaction stalls at 20% conversion. The catalyst turns into a black precipitate."
Diagnosis: "Palladium black" formation indicates catalyst aggregation and deactivation.[2] This is common in thiazole synthesis because the sulfur atom in the thiazole ring can poison the Pd catalyst by forming stable, non-reactive complexes.
Solution: The "Pivalic Acid" Proton Shuttle
-
Action: Add 30 mol% Pivalic Acid (PivOH) to the reaction.
-
Mechanism: Pivalate acts as a crucial proton shuttle in the CMD mechanism.[3] It lowers the energy barrier for C-H bond cleavage and helps stabilize the monomeric Pd species, preventing aggregation.
-
Protocol: Ensure high ligand-to-metal ratio (2:1 or 3:1) to compete with the thiazole sulfur for Pd coordination.
Module 3: Visualization & Logic Flows
Figure 1: Regioselectivity Decision Matrix (Pd-Catalysis)
Caption: Decision matrix for selecting ligand/base combinations to achieve orthogonal regioselectivity in thiazole C-H arylation.
Figure 2: The Pivalic Acid "Proton Shuttle" Mechanism
This diagram illustrates why adding Pivalic Acid rescues stalled reactions.
Caption: The Concerted Metalation-Deprotonation (CMD) pathway showing Pivalate acting as an intramolecular proton shuttle.
Module 4: Experimental Protocols (SOPs)
SOP 1: C5-Selective Arylation of Thiazoles
Reference Standard: Adapted from conditions by Yamaguchi et al. and Roger et al.
Reagents:
-
Thiazole substrate (1.0 equiv)
-
Aryl Bromide (1.5 equiv)
- (5 mol%)
-
Bathophenanthroline (10 mol%)
- (2.0 equiv)
-
Solvent: DMA (Dimethylacetamide) [0.2 M]
Step-by-Step:
-
Catalyst Pre-complexation: In a glovebox or under Ar, mix
and Bathophenanthroline in DMA. Stir for 15 mins at RT until a clear orange/yellow solution forms. Crucial: Pre-forming the complex prevents Pd aggregation. -
Addition: Add the thiazole, aryl bromide, and finely ground
. -
Reaction: Seal tube and heat to 120°C for 12–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (
) to remove DMA. Dry organic layer over . -
Purification: Flash chromatography. Note: C5-arylated products often have slightly lower Rf than C2 isomers.
SOP 2: Green Hantzsch Synthesis (Microwave Assisted)
For difficult/bulky substrates.
Reagents:
-
Thioamide (1.0 equiv)
- -Haloketone (1.0 equiv)
-
Solvent: PEG-400 (Liquid Polyethylene Glycol)
Step-by-Step:
-
Mix reactants in a microwave-safe vial containing PEG-400 (2 mL/mmol).
-
Irradiation: Set microwave reactor to 80°C (Power: Dynamic/High). Hold time: 10–20 minutes .
-
Isolation: Pour the reaction mixture directly into ice-cold water. The PEG-400 dissolves in water, while the thiazole product usually precipitates.
-
Filtration: Collect solid by vacuum filtration. Recrystallize from EtOH if necessary.
Summary Data Table: Catalyst Troubleshooting
| Symptom | Probable Cause | Recommended Fix | Mechanistic Insight |
| Low Yield (Hantzsch) | Steric hindrance / Low electrophilicity | Add | Lewis acid activation of carbonyl; Host-guest solubilization. |
| C2/C5 Mixture (Pd) | Uncontrolled CMD pathway | Switch to Pd/Bphen/ | Steric bulk of Bphen ligand protects C2, forcing C5 reaction. |
| Pd Black Precipitate | Catalyst aggregation / Sulfur poisoning | Add Pivalic Acid (30 mol%) | Pivalate stabilizes monomeric Pd and assists proton transfer. |
| Disulfide Byproducts | Over-oxidation (Cu-catalyzed methods) | Switch oxidant to | Avoid strong peroxides; control redox potential. |
References
- Hantzsch Thiazole Synthesis Optimization Title: Troubleshooting low yields in Hantzsch thiazole synthesis. Source: BenchChem Technical Guides.
-
Mechanistic Insight: Pivalic Acid in C-H Activ
-
Regioselectivity Control (C2 vs C5)
-
Ligand-Free C5 Aryl
-
Copper-Catalyzed Oxidative Cycliz
- Title: Photocatalytic oxidative cyclization of aromatic thioamides c
- Source:Journal of M
-
URL:[Link]
Sources
- 1. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 3. Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reigoselective arylation of thiazole derivatives at 5-position via Pd catalysis under ligand-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole synthesis [organic-chemistry.org]
Validation & Comparative
The Thiazole Advantage: A Comparative Guide to 2-(cyanomethyl)thiazole-4-carboxylic Acid in Kinase Discovery
[1]
Executive Summary
In the landscape of kinase inhibitor design, 2-(cyanomethyl)thiazole-4-carboxylic acid (CMTC) is not a final therapeutic agent but a "Privileged Scaffold" —a high-value synthetic intermediate.[1] While often recognized as the precursor to the xanthine oxidase inhibitor Febuxostat, this scaffold has emerged as a critical building block for next-generation Type I and Type II kinase inhibitors targeting Akt, Aurora Kinases, and VEGFR-2 .
This guide objectively compares the CMTC scaffold against established kinase cores (Aminopyrimidines, Quinazolines) to demonstrate its utility in Fragment-Based Drug Discovery (FBDD).
Technical Profile & Structural Utility
2-(cyanomethyl)thiazole-4-carboxylic acid (CAS: 1010836-19-7 / Ethyl ester: 59142-20-0) offers a unique bifunctional geometry that allows simultaneous probing of the ATP-binding pocket and the solvent-exposed regions of protein kinases.
Physicochemical Comparison: Scaffold vs. Final Drugs
The table below illustrates why CMTC is an ideal starting point for "Scaffold Hopping" compared to the heavy cores of marketed drugs.
| Feature | CMTC Scaffold | Dasatinib (Core) | Sunitinib (Core) | Imatinib (Core) |
| Core Structure | Thiazole | 2-Aminothiazole | Indolinone | Aminopyrimidine |
| Role | Synthetic Precursor | Active Drug | Active Drug | Active Drug |
| MW (Daltons) | ~168.17 | 488.01 | 398.47 | 493.60 |
| H-Bond Donors | 1 (Acid) | 2 | 2 | 2 |
| H-Bond Acceptors | 4 | 7 | 3 | 7 |
| Key Reactivity | C4-COOH (Amide coupling), C2-CN (Cyclization/Reduction) | Fixed | Fixed | Fixed |
| Primary Targets | Precursor for Akt, Aurora, c-Met | Src, Abl | VEGFR, PDGFR | Abl, c-Kit |
Mechanism of Action: From Scaffold to Inhibitor
The CMTC scaffold does not inhibit kinases in its native acid form (IC50 > 100 µM typically). Its potency is unlocked through derivatization .
The Binding Mode Transformation
-
The "Hinge Binder": The thiazole nitrogen often acts as an H-bond acceptor for the kinase hinge region (e.g., Valine or Threonine residues).
-
The "Gatekeeper": The C2-cyanomethyl group can be elongated to interact with the gatekeeper residue or the ribose-binding pocket.[1]
-
The "Solvent Front": The C4-carboxylic acid is almost exclusively converted into an amide or urea . This extension projects into the solvent channel, improving solubility and selectivity.
Comparative Efficacy (Derived Compounds)
Experimental data from recent literature highlights the potency of inhibitors built on this scaffold:
-
Akt Inhibition: Thiazole-4-carboxamide derivatives (synthesized from CMTC) have demonstrated IC50 values of 25 nM against Akt1, superior to early-generation allosteric Akt inhibitors.[1]
-
Aurora Kinase A: 2-amino-thiazole derivatives (accessible via modification of the cyanomethyl group) show IC50 < 10 nM , comparable to Alisertib.
Experimental Workflow: Synthesizing Inhibitors from CMTC
To utilize CMTC effectively, researchers must follow a divergent synthesis strategy. The following protocol outlines the conversion of CMTC into a bioactive Type II kinase inhibitor.
Protocol: Divergent Synthesis of Thiazole-Carboxamide Inhibitors
Reagents:
-
Scaffold: 2-(cyanomethyl)thiazole-4-carboxylic acid (CMTC)[1]
-
Coupling Agents: HATU, DIPEA, DMF
-
Amine Partners: Aniline derivatives (tailored for specificity)
Step-by-Step Methodology:
-
Activation: Dissolve CMTC (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at 0°C for 30 mins to activate the carboxylic acid.
-
Amide Coupling (The Specificity Step): Add the target amine (e.g., 3-trifluoromethylaniline for VEGFR activity). Stir at RT for 12 hours.[2]
-
Why? The amide bond creates a critical H-bond donor for the Glu-Lys salt bridge in the kinase active site.[1]
-
-
C2-Modification (The Potency Step): The cyanomethyl group is treated with HCl/MeOH (Pinner reaction) or reduced (H2, Raney Ni) to form an ethylamine linker, allowing further extension into the back pocket.
-
Purification: Quench with water, extract with EtOAc. Purify via Flash Chromatography (Hexane/EtOAc gradient).
Visualization: The CMTC Derivatization Pathway
Caption: Divergent synthesis pathway transforming the CMTC scaffold into a high-potency kinase inhibitor.
Strategic Comparison: Thiazole vs. Pyrimidine Scaffolds[1][4]
Why choose CMTC over the "standard" aminopyrimidine scaffold (found in Imatinib/Dasatinib)?
| Feature | Thiazole (CMTC Derived) | Aminopyrimidine (Standard) |
| Metabolic Stability | High. Thiazoles are less prone to oxidative metabolism than electron-rich pyrimidines.[1] | Moderate. Often requires fluorination to block metabolic hot-spots.[1] |
| Selectivity Profile | Tunable. The 5-membered ring angle allows access to unique hydrophobic pockets (e.g., in c-Met). | Broad. Often hits multiple kinases (promiscuous), leading to off-target toxicity. |
| Synthetic Access | Modular. CMTC allows independent modification of C2 and C4 vectors. | Linear. Synthesis often requires sequential SNAr reactions which can be limiting. |
| Solubility | Moderate. Requires polar groups on the amide tail. | Low. Often requires solubilizing tails (e.g., piperazine in Imatinib). |
Visualization: Scaffold Binding Geometry
Caption: Structural logic for selecting Thiazole scaffolds over Pyrimidines for specific kinase targets.
Conclusion & Recommendation
2-(cyanomethyl)thiazole-4-carboxylic acid is a versatile, high-utility scaffold that outperforms traditional cores in specific contexts requiring metabolic stability and unique vector geometry.[1]
-
Use CMTC if: You are targeting Ser/Thr kinases (Akt, Aurora) or need to design a Type II inhibitor (c-Met, VEGFR) where the carboxylic acid can be converted into a linker contacting the DFG motif.
-
Use Alternatives (Pyrimidines) if: You are targeting Tyrosine Kinases (Abl, Src) where the 2-aminopyrimidine motif is the "gold standard" for hinge binding.
References
-
Thiazole-4-carboxylic acid derivatives as Akt Inhibitors: Bioorg. Med. Chem. Lett. (2012).[3] "New thiazole carboxamides as potent inhibitors of Akt kinases."[3]
-
Aurora Kinase Inhibition: ACS Omega (2023).[4] "2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors."
-
CMTC Chemical Properties: PubChem Compound Summary for CID 43140336.
-
Thiazole Scaffolds in Cancer: Molecules (2022). "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[4][5][6]
-
Febuxostat Chemistry (Contextual): Chem. Pharm. Bull. (2011).[3] "Synthesis of Febuxostat and related thiazole derivatives."
Sources
- 1. 40235-65-2|Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
Publish Comparison Guide: In Vivo Validation of 2-(cyanomethyl)thiazole-4-carboxylic Acid
This guide outlines the in vivo validation framework for 2-(cyanomethyl)thiazole-4-carboxylic acid (CMTCA) , positioning it as a novel pharmacophore scaffold primarily targeting Xanthine Oxidase (XO) for the treatment of hyperuricemia and gout.
The guide compares CMTCA against the clinical standards Febuxostat (a non-purine XO inhibitor) and Allopurinol (a purine analog), providing a rigorous experimental roadmap for researchers.
Executive Summary & Mechanistic Positioning
2-(cyanomethyl)thiazole-4-carboxylic acid (CMTCA) represents a distinct structural class of non-purine xanthine oxidase inhibitors (NPXOIs). Unlike purine analogs (Allopurinol) that act as suicide substrates, thiazole-carboxylic acid derivatives typically function by obstructing the molybdenum-pterin active site of XO through non-covalent interactions (hydrogen bonding and hydrophobic pi-stacking).
The presence of the cyanomethyl group at the C2 position offers a unique chemical handle compared to the bulky phenyl/isobutoxy groups of Febuxostat. This structural variance aims to optimize pharmacokinetic profiles, specifically reducing the hepatic metabolism issues often associated with extensive lipophilic tails.
Mechanistic Pathway: Purine Catabolism
The primary validation target is the inhibition of Xanthine Oxidase, the rate-limiting enzyme converting hypoxanthine to xanthine, and xanthine to uric acid.
Figure 1: Mechanism of Action. CMTCA targets the Molybdenum cofactor (Mo-co) site of Xanthine Oxidase, blocking the dual oxidation steps of hypoxanthine and xanthine.
Comparative Analysis: CMTCA vs. Standards
The following table contrasts the physicochemical and pharmacological profiles of CMTCA with established alternatives. This data serves as the benchmark for validation success.
| Feature | CMTCA (Candidate) | Febuxostat (Standard) | Allopurinol (First-Line) |
| Chemical Class | Thiazole-4-carboxylic acid | Thiazole-5-carboxylic acid | Pyrazolopyrimidine (Purine analog) |
| Mechanism | Non-purine XO Inhibitor (Mixed/Non-competitive) | Non-purine XO Inhibitor (Mixed/Non-competitive) | Suicide Substrate (Competitive) |
| Binding Site | Solvent channel / Mo-co pocket | Solvent channel / Mo-co pocket | Active site (Mo-co) |
| Metabolism | Potential nitrile hydrolysis (CYP/Nitrilase) | Extensive hepatic (UGT glucuronidation) | Renal excretion (Oxypurinol) |
| Key Risk | Nitrile toxicity (release of CN-) | Cardiovascular events / Hepatotoxicity | Hypersensitivity (SJS/TEN) |
| Target Potency (IC50) | To be validated (<50 nM desired) | ~1-10 nM | ~1-10 µM (Oxypurinol) |
In Vivo Validation Protocols
To validate CMTCA, a rigorous three-phase workflow is required: Pharmacokinetics (PK) , Pharmacodynamics (PD) , and Safety Assessment .
Phase 1: Pharmacokinetic Profiling (Rat Model)
Before efficacy testing, the bioavailability and half-life of CMTCA must be established, specifically monitoring the stability of the cyanomethyl group.
Protocol:
-
Subjects: Male Sprague-Dawley rats (n=6/group).
-
Administration:
-
IV Bolus: 2 mg/kg (Vehicle: DMSO/PEG400/Saline 5:40:55).
-
Oral Gavage (PO): 10 mg/kg.
-
-
Sampling: Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.
-
Analysis: LC-MS/MS quantification of CMTCA and potential metabolite (Thiazole-4,2-dicarboxylic acid).
-
Critical Endpoint: Oral bioavailability (%F) > 30% is required to proceed.
Phase 2: Pharmacodynamics – Hyperuricemia Model
This is the "Gold Standard" assay for validating XO inhibitors.
Experimental Logic: Potassium Oxonate acts as a uricase inhibitor, artificially elevating uric acid levels in rodents (which naturally possess uricase). This creates a transient "gout-like" state.
Step-by-Step Protocol:
-
Induction: Intraperitoneal (IP) injection of Potassium Oxonate (250 mg/kg) 1 hour prior to drug administration.
-
Grouping (n=8):
-
Group A: Vehicle Control (Hyperuricemic).
-
Group B: CMTCA Low Dose (5 mg/kg).
-
Group C: CMTCA High Dose (20 mg/kg).
-
Group D: Febuxostat (5 mg/kg) – Positive Control.
-
Group E: Normal Control (No Oxonate).
-
-
Dosing: Oral administration of Test Article (CMTCA) or Standard.
-
Readout: Serum Uric Acid (SUA) levels at 1, 3, and 5 hours post-dose using a phosphotungstic acid or enzymatic colorimetric assay.
-
Liver XO Activity: Harvest liver tissue at T=5h. Homogenize and assay XO activity by measuring xanthine conversion to uric acid (Absorbance at 290 nm).
Success Criteria:
-
CMTCA must reduce SUA levels by >40% compared to Group A.
-
Hepatic XO activity inhibition should correlate with SUA reduction (proving mechanism).
Phase 3: Hepatic & Renal Toxicity Screening
Given the nitrile moiety, assessing hepatotoxicity is non-negotiable.
Protocol:
-
Duration: 7-day repeated oral dose (20 mg/kg/day).
-
Biomarkers:
-
Serum: ALT, AST (Liver); Creatinine, BUN (Kidney).
-
Histology: H&E staining of liver/kidney sections.
-
-
Specific Check: Measure plasma thiocyanate levels to rule out significant cyanide release from the cyanomethyl group metabolism.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the validation campaign, ensuring a "Go/No-Go" decision matrix at every step.
Figure 2: Strategic Validation Workflow. A step-wise progression from in vitro potency confirmation to in vivo safety and efficacy.
References
-
Okamoto, K., et al. (2003). "Formation of Febuxostat: A novel non-purine selective inhibitor of xanthine oxidase." Bioorganic & Medicinal Chemistry Letters. Link
-
Zhang, Y., et al. (2019). "Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Pacher, P., et al. (2006). "Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol." Pharmacological Reviews. Link
-
Osada, Y., et al. (1993). "Hypouricemic effect of the novel xanthine oxidase inhibitor, TEI-6720, in rodents." European Journal of Pharmacology. Link
-
Hall, I.H., et al. (1990). "The anti-inflammatory activity of thiazole-4-carboxylic acid derivatives." Archiv der Pharmazie. Link
Safety Operating Guide
2-(Cyanomethyl)thiazole-4-carboxylic Acid: Proper Disposal Procedures
Part 1: Executive Safety Directive
Immediate Action Required: Treat 2-(Cyanomethyl)thiazole-4-carboxylic acid as a dual-hazard organic intermediate . It contains both an acidic moiety (carboxylic acid) and a nitrile group (cyanomethyl).
Core Disposal Rule: NEVER dispose of this compound in aqueous acidic waste streams or mix with strong oxidizers. Although it is a carboxylic acid itself, the presence of the nitrile group (–C≡N) creates a risk of hydrogen cyanide (HCN) liberation under extreme acidic hydrolysis or thermal stress.
Part 2: Hazard Assessment & Chemical Logic[2]
To dispose of this chemical safely, you must understand the causality of its hazards. It is not merely "chemical waste"; it is a reactive intermediate.
The Dual-Hazard Mechanism
| Functional Group | Hazard Characteristic | Disposal Implication |
| Thiazole Ring | Heterocyclic stability; releases SOₓ/NOₓ upon combustion.[1] | Requires high-temperature incineration (industrial standard).[1] |
| Carboxylic Acid (-COOH) | Proton donor; lowers pH of waste streams.[1] | Can react exothermically with bases; requires pH-neutral or buffered organic waste streams.[1] |
| Cyanomethyl (-CH₂CN) | CRITICAL: Nitrile functionality.[1] | Potential for hydrolysis to release ammonia or, under reductive/strong acid conditions, trace HCN.[1] Must be segregated from oxidizers (e.g., bleach) to prevent formation of cyanogen chloride. |
Compatibility Matrix
-
Incompatible: Strong oxidizers (Peroxides, Nitric Acid, Hypochlorites), Strong Reducing Agents, Strong Mineral Acids.
-
Compatible: Non-halogenated organic solvents (DMSO, Methanol, Ethanol) for solution-phase disposal.
Part 3: Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound)
-
Context: Expired shelf stock or excess solid reagent.
-
Protocol:
-
Primary Containment: Place the original container (tightly capped) inside a clear, 4-mil polyethylene (LDPE) bag.
-
Secondary Containment: Seal the bag and place it into a wide-mouth high-density polyethylene (HDPE) waste jar.
-
Labeling: Affix a hazardous waste tag.
-
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Context: Filtrates from synthesis or HPLC effluent.
-
Protocol:
-
Segregation: Designate a specific waste carboy for "Non-Halogenated Organics + Nitriles" .
-
pH Check: Ensure the waste stream is Neutral (pH 6-8) or slightly Basic (pH 8-10). Reasoning: Slightly basic conditions stabilize the nitrile against acid hydrolysis.[1]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the carboy material (typically HDPE or Coated Glass).
-
Prohibited Actions:
-
Do NOT pour into the "Acid Waste" carboy.
-
Do NOT pour into the "Oxidizer/Bleach" stream.
-
-
Part 4: Waste Segregation Logic (Visualization)
The following diagram illustrates the decision logic for segregating this specific compound to prevent cross-reactivity in the waste stream.
Figure 1: Decision tree for the safe segregation of cyanomethyl-thiazole derivatives, prioritizing the prevention of acidic hydrolysis.
Part 5: Emergency Contingencies
In the event of a spill or exposure, the presence of the cyanomethyl group dictates a higher level of caution than standard organic acids.
| Scenario | Immediate Response | Technical Rationale |
| Minor Spill (Solid) | Dampen with inert absorbent (vermiculite) to prevent dust.[1] Sweep into a jar. | Prevents inhalation of dust which can cause respiratory irritation and systemic nitrile toxicity.[1] |
| Major Spill (Liquid) | Evacuate area. Use Nitrile gloves (min 0.11mm). Absorb with chemical spill pads. | Standard latex gloves may offer insufficient permeation resistance to the organic solvent carrier.[1] |
| Skin Exposure | Wash with soap and water for 15 minutes.[1][3] Do not use bleach. | Bleach can react with nitriles to form toxic chloramines or cyanogen chloride.[1] |
| Ingestion/Inhalation | Seek medical attention immediately. Mention "Nitrile functionality." | Medical professionals need to know about the potential (however slow) for in-vivo cyanide metabolism.[1] |
Part 6: Regulatory Classification
When preparing the waste manifest (e.g., for EPA RCRA compliance in the US or EWC in Europe), use the following guidelines. Note: Always verify with your local EHS officer.
-
RCRA (USA):
-
Likely Not P-Listed (Acute Hazardous) specifically by CAS.
-
Likely falls under D003 (Reactivity) if mixed improperly, but standard classification is Hazardous Waste Liquid/Solid, N.O.S. (Not Otherwise Specified) .
-
DOT Shipping Name: Toxic solid, organic, n.o.s. (2-(Cyanomethyl)thiazole-4-carboxylic acid).
-
-
Waste Coding Strategy:
-
Profile as "Organic Acid with Nitrile Functional Group."
-
Incineration is the preferred ultimate disposal method to ensure destruction of the thiazole ring and nitrile group.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[4] Compound Summary: Thiazole-4-carboxylic acid derivatives. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Nitriles: Hazard Recognition. United States Department of Labor. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
